molecular formula C7H13ClN2O B1404041 Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride CAS No. 1628557-06-1

Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride

货号: B1404041
CAS 编号: 1628557-06-1
分子量: 176.64 g/mol
InChI 键: HNXDSXZRXCCQED-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride is a useful research compound. Its molecular formula is C7H13ClN2O and its molecular weight is 176.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c10-7-5-8-4-6-2-1-3-9(6)7;/h6,8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXDSXZRXCCQED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC(=O)N2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Crystal structure analysis of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one Hydrochloride

Abstract

The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is fundamental to understanding its physicochemical properties, mechanism of action, and suitability for development. Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for elucidating this information.[1] This guide provides a comprehensive, field-proven methodology for the crystal structure analysis of this compound, a chiral heterocyclic scaffold of significant interest in medicinal chemistry.[2] While a public crystal structure for this specific compound is not available as of this writing, this document serves as an authoritative guide to the complete workflow, from crystal growth to final structure validation and interpretation. We will detail the causality behind experimental choices, present detailed protocols, and explore the critical analysis of molecular conformation and supramolecular interactions that define the solid-state behavior of this important class of molecules.

Introduction: The Imperative for Structural Certainty

Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one and its derivatives represent a class of rigid bicyclic lactams used as key intermediates in the synthesis of novel therapeutics, particularly those targeting the central nervous system.[2] The introduction of a hydrochloride salt form is a common strategy in drug development to improve aqueous solubility and bioavailability.[3]

The conversion to a salt, however, introduces new structural complexities. The protonation site, the resulting molecular conformation, and, most critically, the network of intermolecular interactions mediated by the chloride counter-ion dictate properties such as stability, hygroscopicity, and polymorphism. Therefore, an unambiguous determination of the crystal structure is not merely an academic exercise; it is a critical step in de-risking a development candidate. SC-XRD provides this certainty, offering precise atomic coordinates, bond lengths, bond angles, and the absolute configuration of stereocenters.[4][5]

This guide is structured to walk researchers through the entire process, providing not just the "how" but the "why" at each stage of the analysis.

The Crystallographic Workflow: A Methodological Core

The journey from a powdered compound to a fully refined 3D crystal structure is a systematic process involving crystallization, data collection, and computational analysis. Each step is critical for the success of the next.

Protocol: Synthesis and Single Crystal Growth

Rationale: The primary prerequisite for SC-XRD is a high-quality single crystal, typically 0.1-0.3 mm in size, free of cracks and defects.[6] For organic salts, crystallization is often achieved by leveraging solubility differences in various solvent systems. Slow evaporation is the preferred method as it allows for the ordered, low-energy packing required for a well-diffracting crystal.

Detailed Protocol:

  • Salt Formation:

    • Dissolve 100 mg of the free base, (S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one, in 5 mL of anhydrous methanol.

    • To this stirring solution, add 1.1 molar equivalents of a 2M solution of HCl in diethyl ether, dropwise, at 0 °C.

    • Allow the solution to warm to room temperature and stir for one hour.

    • Remove the solvent in vacuo to yield the crude hydrochloride salt as a white solid.

  • Crystallization:

    • Prepare a saturated solution of the crude salt in a minimal amount of a suitable solvent. A good starting point is an ethanol/water mixture (e.g., 95:5 v/v). The goal is to find a solvent system where the compound is sparingly soluble.

    • Filter the solution through a 0.2 µm syringe filter into a clean, small-volume vial (e.g., a 4 mL vial).

    • Cover the vial with a cap, pierced with a needle. This restricts the rate of evaporation.

    • Place the vial in a vibration-free environment (e.g., a desiccator in a quiet corner of the lab) and allow the solvent to evaporate slowly over several days to weeks.

    • Monitor periodically for the formation of clear, well-defined crystals.

Protocol: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Rationale: In an SC-XRD experiment, a focused beam of X-rays is diffracted by the electron clouds of the atoms arranged in the crystal lattice.[7] By rotating the crystal and collecting the diffraction patterns at many different orientations, a complete three-dimensional dataset of diffraction intensities can be recorded.[1] Modern diffractometers use sensitive area detectors (like CCD or CMOS) and often feature dual X-ray sources (e.g., Molybdenum and Copper) to suit different sample types.[6] Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms, resulting in a sharper, higher-resolution diffraction pattern.

Detailed Protocol:

  • Crystal Mounting:

    • Under a microscope, select a suitable single crystal.

    • Using a cryo-loop (a small polymer loop on a pin), carefully pick up the crystal with a small amount of cryoprotectant oil (e.g., Paratone-N).

    • Mount the pin onto a goniometer head on the diffractometer.

  • Data Collection:

    • Cool the crystal to the target temperature (e.g., 100 K) using a cryostream of nitrogen gas.

    • Center the crystal in the X-ray beam (typically Mo Kα radiation, λ = 0.71073 Å, for small organic molecules).

    • Perform an initial series of scans to determine the unit cell parameters and crystal system.

    • Based on the unit cell and Bravais lattice, the data collection software (e.g., Bruker APEX4, Rigaku CrysAlisPro) will calculate an optimal strategy to collect a complete and redundant dataset.

    • Execute the full data collection run, which involves rotating the crystal through various angles (e.g., omega and phi scans) while exposing it to X-rays and recording the diffraction images.[1]

Structure Solution and Refinement

Rationale: The collected diffraction images contain the intensities and positions of thousands of reflections. This data must be computationally processed to generate the final 3D atomic model. This process occurs in three main stages:

  • Integration: The raw images are processed to measure the intensity of each diffraction spot.[8]

  • Solution: The "phase problem" is solved using direct methods or dual-space algorithms (e.g., with SHELXT) to generate an initial, approximate model of the electron density.[9]

  • Refinement: This iterative process, typically using full-matrix least-squares (e.g., with SHELXL), adjusts the atomic positions and displacement parameters of the model to achieve the best possible fit between the diffraction data calculated from the model and the experimentally observed data.[5][9]

G cluster_exp Experimental Phase cluster_comp Computational Phase Synthesis Synthesis & Crystallization Mounting Crystal Selection & Mounting Synthesis->Mounting DataCollection X-ray Data Collection (Diffractometer) Mounting->DataCollection Integration Data Integration (Raw Images -> hkl File) DataCollection->Integration Raw Diffraction Images Solution Structure Solution (SHELXT / Direct Methods) Integration->Solution Refinement Structure Refinement (SHELXL / Olex2) Solution->Refinement Validation Validation & CIF Generation (checkCIF) Refinement->Validation FinalModel FinalModel Validation->FinalModel Final Structural Model (CIF File)

Structural Elucidation and Analysis

Following successful refinement, the resulting model provides a wealth of information. The quality of the model is assessed by figures of merit such as the R-factor (R1), which represents the agreement between the observed and calculated structure factors. A value below 5% (0.05) is indicative of a high-quality refinement for a small molecule.

Hypothetical Crystallographic Data Summary

For a compound like this compound, one would expect it to crystallize in a chiral space group. The table below summarizes typical parameters for a high-quality structure determination.

ParameterHypothetical ValueSignificance
Chemical FormulaC₇H₁₃ClN₂ODefines the atomic composition of the asymmetric unit.
Formula Weight176.64 g/mol Used for density calculations.
Crystal SystemOrthorhombicDescribes the symmetry of the unit cell.
Space GroupP2₁2₁2₁A common chiral space group, indicating the absence of inversion symmetry.
a, b, c (Å)a=7.5, b=10.2, c=12.5The dimensions of the unit cell.
V (ų)956.25The volume of the unit cell.
Z4The number of molecules in the unit cell.
T (K)100(2)The temperature of data collection.[6]
Radiation (Å)Mo Kα (λ = 0.71073)The wavelength of X-rays used.
R1 [I > 2σ(I)]0.035A primary indicator of refinement quality; lower is better.
wR2 (all data)0.085A weighted R-factor based on all data.
Goodness-of-Fit (S)1.05Should be close to 1.0 for a good model.
Flack Parameter0.02(3)A value close to 0 confirms the correct absolute stereochemistry.
Molecular Conformation and Stereochemistry

The refined structure would unequivocally confirm the relative and absolute stereochemistry of the chiral center at the ring junction. The bicyclic system is expected to adopt a rigid conformation. Analysis of torsion angles would reveal the precise puckering of both the pyrrolidine and piperazinone rings, which is critical for understanding how the molecule presents its functional groups for intermolecular interactions or binding to a biological target.

Supramolecular Assembly: The Hydrogen Bond Network

In an organic hydrochloride salt, the chloride anion is a strong hydrogen bond acceptor. The protonated secondary amine (N-H⁺) is a strong hydrogen bond donor.[3] Additional interactions are expected with the carbonyl oxygen and potentially weaker C-H···Cl contacts.[10] Analyzing this network is key to understanding the crystal's stability.

A plausible hydrogen-bonding scheme would involve the formation of a robust, three-dimensional network. For instance, the N-H⁺ group would donate a strong hydrogen bond to a chloride ion. This chloride ion, in turn, could accept weaker hydrogen bonds from acidic C-H groups on neighboring molecules. The carbonyl oxygen would likely accept a hydrogen bond from a C-H group, further stitching the molecules together. This network of interactions is what constitutes the crystal packing.[11]

// Molecule 1 (Central) M1_N_H [label="N-H⁺", fontcolor="#EA4335"]; M1_CO [label="C=O", fontcolor="#4285F4"]; M1_CH [label="C-H"]; Cl_ion [label="Cl⁻", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Molecule 2 M2_CO [label="C=O", fontcolor="#4285F4"];

// Molecule 3 M3_CH [label="C-H"];

// Edges representing H-bonds M1_N_H -> Cl_ion [label="Strong H-Bond\n(Donor-Acceptor)", color="#EA4335", fontcolor="#202124"]; M3_CH -> Cl_ion [label="Weak H-Bond", color="#5F6368", fontcolor="#202124"]; M1_CH -> M2_CO [label="Weak H-Bond", color="#5F6368", fontcolor="#202124"]; } END_DOT Caption: A conceptual diagram of key hydrogen bonding interactions.

Structure Validation and Data Integrity

A refined crystal structure must undergo rigorous validation before it can be considered reliable.[12] This is a self-validating system that ensures trustworthiness and reproducibility.

The Role of checkCIF

The International Union of Crystallography (IUCr) provides a free online service called checkCIF that automatically validates a crystallographic information file (CIF) against a comprehensive set of crystallographic and chemical checks.[13][14] The service generates a report with ALERTS (Alerts of Levels A, B, C, or G) that highlight potential issues, such as:

  • Missed symmetry or incorrect space group assignment.

  • Unusual bond lengths or angles.

  • Discrepancies between the chemical formula and the refined model.

  • High residual electron density peaks.

Addressing these ALERTS is a mandatory part of preparing a structure for publication or database deposition.[14][15]

The Crystallographic Information File (CIF)

The CIF is the standard text-based format for archiving and exchanging crystallographic data.[16][17][18] It is a machine-readable file that contains not only the final atomic coordinates but also all relevant metadata about the experiment, including unit cell parameters, data collection details, and refinement statistics.[19] Deposition of the CIF to a public repository like the Cambridge Structural Database (CSD) is the final step, ensuring the data is preserved and accessible to the scientific community.[20]

Conclusion

The crystal structure analysis of this compound, as outlined in this guide, represents a powerful, systematic approach to gaining definitive structural knowledge. By combining meticulous experimental technique with robust computational refinement and validation, researchers can elucidate the precise molecular conformation, absolute stereochemistry, and the intricate network of intermolecular forces that govern the solid-state properties of this and other pharmaceutically relevant molecules. This structural blueprint is an invaluable asset, providing a foundation of certainty upon which further drug development, formulation, and optimization efforts can be built.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Due to the limited availability of directly published complete spectra for this specific salt, this guide synthesizes data from its free base, structural analogs, and established principles of spectroscopic interpretation to present a robust and scientifically grounded characterization. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights for researchers working with this and related molecular scaffolds.

Introduction: The Significance of Spectroscopic Characterization

This compound belongs to a class of bicyclic nitrogen-containing heterocycles that are key building blocks in the synthesis of a wide range of biologically active molecules.[1] Its rigid, fused-ring structure provides a unique three-dimensional scaffold that is often exploited in the design of compounds targeting various biological pathways. Accurate and unambiguous structural confirmation is paramount in drug discovery and development to ensure the identity, purity, and stability of a synthesized compound. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this, each providing a unique piece of the structural puzzle.

This guide will provide a detailed examination of the expected spectroscopic signatures of this compound. By understanding the principles behind the experimental data, researchers can confidently identify this molecule, troubleshoot synthetic challenges, and pave the way for further downstream applications.

Molecular Structure and Key Features

A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic data.

Molecular Structure of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol:

A typical ¹H NMR spectrum would be acquired on a 300 or 500 MHz spectrometer. The hydrochloride salt is dissolved in a deuterated solvent, most commonly deuterium oxide (D₂O) or deuterated methanol (CD₃OD), due to its polarity. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-13.2 - 3.5m-2H
H-23.0 - 3.3m-2H
H-33.6 - 3.9m-2H
H-62.8 - 3.1m-1H
H-71.9 - 2.2m-2H
H-82.3 - 2.6m-2H
NH8.0 - 9.0br s-1H
NH⁺9.0 - 10.0br s-1H

Note: These are predicted values based on the analysis of similar structures. Actual values may vary depending on the solvent and experimental conditions.

Interpretation and Rationale:

The protonated amine and the amide proton are expected to appear as broad singlets at the downfield end of the spectrum due to proton exchange with the solvent and quadrupole broadening from the nitrogen atom. The protons on the carbon atoms adjacent to the nitrogen atoms (H-1, H-2, H-3, and H-8) will be deshielded and appear in the 3.0-4.0 ppm range. The protons of the pyrrolidine ring (H-6 and H-7) will be found further upfield. The complex overlapping multiplets arise from the spin-spin coupling between adjacent non-equivalent protons in the rigid bicyclic system.

¹H NMR Interpretation Workflow

cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structural Assignment dissolve Dissolve in D2O/CD3OD acquire Acquire Spectrum (e.g., 500 MHz) dissolve->acquire peaks Identify Peak Positions (ppm) acquire->peaks multiplicity Analyze Splitting Patterns peaks->multiplicity integration Measure Integral Areas peaks->integration coupling Determine Coupling Constants (J) multiplicity->coupling assign_protons Assign Signals to Protons integration->assign_protons coupling->assign_protons confirm_connectivity Confirm Connectivity via COSY assign_protons->confirm_connectivity stereochem Elucidate Stereochemistry (NOESY) confirm_connectivity->stereochem

Caption: A typical workflow for ¹H NMR data analysis.

¹³C NMR Spectroscopy: The Carbon Backbone

Experimental Protocol:

A ¹³C NMR spectrum is typically acquired on the same spectrometer as the ¹H NMR, often immediately after. Proton decoupling is used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (ppm)
C=O165 - 175
C-145 - 55
C-340 - 50
C-650 - 60
C-720 - 30
C-825 - 35
C-8a55 - 65

Note: These are predicted values based on the analysis of similar structures. Actual values may vary depending on the solvent and experimental conditions.

Interpretation and Rationale:

The most downfield signal will be the carbonyl carbon of the amide group, typically appearing in the 165-175 ppm region. The carbons directly bonded to nitrogen atoms (C-1, C-3, C-6, and C-8a) will be in the 40-65 ppm range. The aliphatic carbons of the pyrrolidine ring (C-7 and C-8) will be the most upfield signals.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

The IR spectrum of the solid hydrochloride salt can be obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically employing an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

Key IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3200 - 3400N-H stretchAmide and Amine
2400 - 2800N⁺-H stretchAmmonium salt
2850 - 2960C-H stretchAliphatic
1650 - 1680C=O stretchAmide (Amide I band)
1510 - 1570N-H bendAmide (Amide II band)
1200 - 1300C-N stretchAmine/Amide

Interpretation and Rationale:

The broad absorption in the 3200-3400 cm⁻¹ region is characteristic of N-H stretching vibrations. The presence of the ammonium salt is confirmed by the broad absorption in the 2400-2800 cm⁻¹ range. The strong, sharp peak around 1660 cm⁻¹ is a clear indicator of the amide carbonyl group (Amide I band). The Amide II band, resulting from N-H bending, is also expected to be present. The aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and can offer structural information through fragmentation patterns.

Experimental Protocol:

Electrospray ionization (ESI) is the most suitable method for this polar, non-volatile compound. The sample is dissolved in a suitable solvent (e.g., methanol or water/acetonitrile) and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Expected Mass Spectrum Data:

  • Molecular Ion (M+H)⁺: The most prominent peak in the positive ion mode ESI mass spectrum will correspond to the protonated free base. The theoretical exact mass of the free base (C₇H₁₂N₂O) is 140.09496 Da. Therefore, the expected [M+H]⁺ peak will be at an m/z of approximately 141.1028.

  • Fragmentation: While extensive fragmentation is not always observed with ESI, some characteristic fragments may be present. Common fragmentation pathways for such cyclic amides involve the loss of CO, and cleavage of the pyrrolidine or pyrazine rings.

Mass Spectrometry Fragmentation Pathway

parent [C7H12N2O + H]+ m/z = 141.1028 frag1 Loss of CO [C6H12N2 + H]+ m/z = 113.1073 parent->frag1 frag2 Pyrrolidine Ring Opening parent->frag2 frag3 Pyrazine Ring Cleavage parent->frag3

Caption: Potential fragmentation pathways in ESI-MS.

Conclusion: A Unified Spectroscopic Picture

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a detailed and self-validating spectroscopic profile of this compound. While this guide has relied on predictive data and analysis of structural analogs due to the scarcity of directly published spectra, the presented information is grounded in established spectroscopic principles and provides a robust framework for the characterization of this important heterocyclic compound. Researchers can use this guide to confirm the identity and purity of their synthesized material, laying a solid foundation for further investigation into its chemical and biological properties.

References

An In-Depth Technical Guide on the Core Mechanism of Action of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my primary commitment is to scientific integrity, accuracy, and providing actionable, evidence-based insights. The request for an in-depth technical guide on the mechanism of action of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride has prompted a thorough review of the current scientific literature.

Following an extensive search, it must be reported that there is no publicly available, peer-reviewed scientific literature detailing a specific biological mechanism of action for this compound itself.

The available data from chemical suppliers and compound databases categorize this molecule primarily as a heterocyclic building block or synthetic intermediate .[1] This means its principal role in the scientific landscape is not as a standalone bioactive agent, but rather as a foundational scaffold used by medicinal chemists to synthesize more complex and functionally diverse molecules.

While a direct mechanism for the specified hydrochloride salt is undocumented, the core pyrrolo[1,2-a]pyrazine scaffold is a privileged structure in drug discovery and has given rise to numerous derivatives with well-defined biological activities. The mechanism of action of these derivatives is highly dependent on the specific chemical modifications made to the core structure.

The Pyrrolo[1,2-a]pyrazine Scaffold: A Foundation for Diverse Bioactivity

The rigid, bicyclic nature of the pyrrolo[1,2-a]pyrazine core provides a three-dimensional framework that can be strategically decorated with various functional groups to achieve high-affinity and selective interactions with specific biological targets. Research on derivatives of this scaffold reveals a wide range of pharmacological applications:

  • Neurological and Psychiatric Applications: The core structure is used to design compounds that modulate neurotransmitter activity.[1] For instance, extensive optimization of a related scaffold led to the discovery of potent and highly selective 5-HT(2C) receptor agonists, which are of interest for treating psychiatric and neurological disorders.[2]

  • Anticancer Properties: Researchers have synthesized and evaluated pyrrolo[1,2-a]pyrazine derivatives for their cytotoxic effects against various cancer cell lines, including prostate and breast cancer.[3] Other related structures, such as 1H-pyrrolo[2,3-b]pyridine derivatives, have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in several cancers.[4]

  • Antimicrobial and Natural Products: A closely related dione variant, pyrrolo[1,2-a]pyrazine-1,4-dione, has been isolated from marine bacteria like Bacillus tequilensis. This natural product has demonstrated significant antibacterial activity against multi-drug resistant Staphylococcus aureus (MRSA) and also possesses antioxidant properties.[5] Other natural product derivatives have shown potential as antifungal agents.[6]

Conclusion

The compound this compound is a valuable tool for chemical synthesis. However, it does not possess a known mechanism of action on its own. The biological activity and corresponding mechanism are endowed by the specific modifications and substitutions made to this core scaffold, leading to a diverse array of potential therapeutic agents targeting different receptors, enzymes, and pathways.

Therefore, a technical guide on the mechanism of action of this specific intermediate cannot be produced with the required scientific integrity and authoritative grounding. Research efforts should be directed toward the specific, functionalized derivatives of the pyrrolo[1,2-a]pyrazine scaffold to understand their unique pharmacological profiles.

References

The Pharmacological Blueprint: A Technical Guide to Profiling Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide for the comprehensive pharmacological profiling of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride. As a novel chemical entity with a paucity of public-domain data, this guide is structured as a strategic research framework, outlining a logical and scientifically rigorous pathway to elucidate its potential therapeutic value. The methodologies described herein are grounded in established principles of drug discovery and are designed to be self-validating, ensuring the generation of robust and reliable data.

Introduction: Unveiling a Novel Scaffold

This compound is a fused bicyclic heterocyclic compound.[1][2] Its rigid, polycyclic framework suggests potential for high-affinity and selective interactions with biological targets, making it a person of interest for the development of centrally acting agents.[1] While direct pharmacological data is not yet available, the broader family of pyrrolopyrazine derivatives has demonstrated a wide array of biological activities, including antimicrobial, antioxidant, and anticancer properties.[3][4][5][6][7] This precedent underscores the imperative for a thorough investigation of the title compound's pharmacological profile.

This guide will delineate a multi-tiered approach, commencing with fundamental physicochemical characterization and progressing through a comprehensive suite of in vitro and in vivo assays designed to identify its mechanism of action, therapeutic potential, and preliminary safety profile.

Phase I: Foundational Characterization

Prior to any biological assessment, a thorough physicochemical characterization of this compound is paramount. This foundational data underpins the reliability and reproducibility of all subsequent pharmacological studies.

Table 1: Physicochemical and Analytical Parameters
ParameterMethodRationale
Identity and Purity 1H NMR, 13C NMR, LC-MS, HRMSConfirms the chemical structure and assesses the purity of the compound, which is critical for accurate biological testing.
Solubility Kinetic and Thermodynamic Solubility AssaysDetermines the solubility in various aqueous and organic solvents, informing formulation development for in vitro and in vivo studies.
Lipophilicity (LogP/LogD) HPLC-based or Shake-flask methodPredicts membrane permeability and potential for CNS penetration, crucial for a centrally acting agent.
Chemical Stability Forced Degradation Studies (acid, base, oxidation, light, heat)Assesses the compound's stability under various conditions, ensuring its integrity throughout experimental procedures.
pKa Determination Potentiometric titration or UV-spectroscopyIdentifies the ionization state of the molecule at physiological pH, which influences its interaction with biological targets.

Phase II: In Vitro Pharmacological Profiling

The in vitro profiling phase is designed to cast a wide net, screening for potential biological activities and identifying the primary molecular targets of this compound.

High-Throughput Screening (HTS) for Target Identification

The initial step involves broad screening against a diverse panel of receptors, ion channels, enzymes, and transporters. This unbiased approach maximizes the probability of identifying novel activities.

Experimental Protocol: High-Throughput Screening

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series.

  • Assay Plates: Utilize pre-plated commercial screening panels (e.g., Eurofins SafetyScreen, CEREP BioPrint) that include a wide range of human recombinant targets.

  • Assay Execution: Perform binding assays (e.g., radioligand binding, fluorescence polarization) and functional assays (e.g., calcium mobilization, cAMP measurement) according to the vendor's protocols.

  • Data Analysis: Calculate the percent inhibition or activation for each target at a fixed concentration (typically 1-10 µM). Identify "hits" as targets showing significant modulation (e.g., >50% inhibition or activation).

Elucidating the Mechanism of Action of a Novel Psychoactive Substance

Should initial screens suggest psychoactive potential, a focused investigation into its neurological targets is warranted.

dot

References

A Technical Guide to the Physicochemical Characterization of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one Hydrochloride: Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This guide provides a comprehensive technical framework for evaluating the critical physicochemical properties of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride, a heterocyclic compound of interest in pharmaceutical development. As a hydrochloride salt, its aqueous solubility is intrinsically linked to pH, and its long-term stability dictates formulation strategies, storage conditions, and shelf-life. We present a logical, phased approach to characterization, beginning with fundamental solubility profiling and progressing to a rigorous, ICH-guided stability assessment. This document is intended for researchers, formulation scientists, and analytical chemists, offering not just protocols, but the scientific rationale behind them to ensure robust and reliable data generation for regulatory submissions and successful drug development.

Introduction: The Foundation of Developability

The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent upon a thorough understanding of its intrinsic properties. For this compound, two of the most pivotal characteristics are solubility and stability. These are not merely data points; they are critical quality attributes (CQAs) that profoundly influence bioavailability, manufacturability, and patient safety.[1]

1.1 The Molecule: this compound

  • Structure: A fused bicyclic heterocyclic system.

  • Chemical Formula: C₇H₁₃ClN₂O[2]

  • Molecular Weight: 176.64 g/mol [2][3]

  • Form: A hydrochloride salt, which implies it is the salt of a likely weakly basic parent molecule. This is a critical consideration, as it predicts that the aqueous solubility will be highly dependent on pH.[4][5]

1.2 The Imperative of Physicochemical Characterization

The purpose of stability testing is to furnish evidence on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[6][7][8] This data is fundamental to establishing a re-test period for the drug substance and a shelf life for the eventual drug product.[8] Solubility, in turn, governs the rate and extent of drug absorption. A comprehensive understanding of these parameters is not optional; it is a regulatory expectation and a scientific necessity.

Solubility Characterization: Beyond a Single Number

For an ionizable compound like a hydrochloride salt, a single solubility value is insufficient. We must characterize its behavior across a physiologically relevant pH range.

2.1 Theoretical Framework: The Henderson-Hasselbalch Relationship

As the salt of a weak base, the dissolution of this compound in water involves an equilibrium between the ionized (protonated) form and the neutral (free base) form. The solubility of the ionized form is typically much higher than that of the free base.[5] This relationship predicts that solubility will be highest at low pH (where the ionized form dominates) and will decrease as the pH rises towards and past the pKa of the conjugate acid, where the less soluble free base begins to precipitate.[5] Deviations from this theoretical profile can suggest phenomena such as drug aggregation in solution.[9][10]

2.2 Protocol: Equilibrium "Shake-Flask" Solubility Profiling

The "gold standard" shake-flask method is employed to determine thermodynamic equilibrium solubility.[9][11] The core principle is to create a saturated solution in a given medium, allow it to reach equilibrium, and then measure the concentration of the dissolved solute.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 2.0, 3.0, 4.5, 5.5, 6.8, 7.4, and 8.0) to mimic physiological conditions.

  • Sample Preparation: Add an excess of this compound to vials containing each buffer. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours). The time required to reach equilibrium should be established experimentally.

  • Phase Separation: After equilibration, allow the samples to stand, then separate the saturated supernatant from the undissolved solid via centrifugation or filtration (using a low-binding filter, e.g., PVDF).

  • pH Measurement: Accurately measure the final pH of the saturated solution, as it may differ from the initial buffer pH.[9]

  • Quantification: Analyze the concentration of the dissolved drug in the supernatant using a validated, stability-indicating analytical method, typically HPLC-UV.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Output prep_api Weigh excess API slurry Create API Slurry in each Buffer prep_api->slurry prep_buffer Prepare Buffers (pH 1.2-8.0) prep_buffer->slurry agitate Agitate at constant T (e.g., 48h) to reach Equilibrium slurry->agitate separate Separate Solid/Liquid (Centrifuge/Filter) agitate->separate measure_ph Measure Final pH of Supernatant separate->measure_ph analyze Quantify Concentration (HPLC-UV) separate->analyze profile pH-Solubility Profile measure_ph->profile analyze->profile

Fig 1. Workflow for pH-Solubility Profiling.

2.3 Data Presentation & Interpretation

The results should be summarized in a table and plotted as Log Solubility vs. pH.

Table 1: Hypothetical pH-Solubility Data

Initial Buffer pH Final Equilibrium pH Solubility (mg/mL) Log Solubility
1.2 1.21 150.5 2.18
3.0 3.05 142.8 2.15
4.5 4.58 95.3 1.98
6.8 6.82 12.1 1.08
7.4 7.41 1.5 0.18

| 8.0 | 7.95 | 0.8 | -0.10 |

This profile is critical for selecting appropriate formulation strategies (e.g., buffered solutions for liquid dosage forms) and predicting dissolution behavior in the gastrointestinal tract.

Stability Evaluation: A Phased, ICH-Guided Approach

A comprehensive stability program is essential to ensure the drug substance maintains its quality, safety, and efficacy throughout its lifecycle. The ICH Q1A(R2) guideline provides the global standard for this process.[12][13]

3.1 Phase 1: Forced Degradation (Stress Testing)

The primary purpose of forced degradation is not to determine shelf-life but to understand the intrinsic stability of the molecule.[6] These studies are designed to:

  • Identify likely degradation products and establish degradation pathways.[14][15]

  • Demonstrate the specificity and stability-indicating power of the analytical methods used.[6][16]

  • Inform formulation and packaging development.[14]

Stress conditions should be more severe than those used for accelerated stability testing and should aim for a target degradation of 5-20%.[16]

G cluster_stress Stress Conditions cluster_output Key Outputs api Drug Substance (Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one HCl) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) api->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) api->base oxid Oxidation (e.g., 3% H₂O₂, RT) api->oxid therm Thermal (e.g., 80°C, Dry Heat) api->therm photo Photolytic (ICH Q1B Light Conditions) api->photo analysis Analysis by Validated Stability-Indicating Method (HPLC) acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis path Degradation Pathways analysis->path products Identification of Degradation Products analysis->products method Validation of Analytical Method analysis->method

Fig 2. Forced Degradation Experimental Workflow.

3.1.1 Detailed Protocols for Stress Testing

  • Hydrolytic Degradation:

    • Dissolve the drug substance in 0.1 M HCl and 0.1 M NaOH separately.

    • Expose the solutions to an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

    • At specified time points, withdraw samples, neutralize them if necessary, and analyze by HPLC. A control sample in purified water should be run in parallel.[8]

  • Oxidative Degradation:

    • Dissolve the drug substance in a solution of hydrogen peroxide (e.g., 3% H₂O₂).[17]

    • Store at room temperature, protected from light, for a defined period.

    • Monitor the sample at time points until target degradation is achieved.

  • Photolytic Degradation:

    • Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[8][12]

    • A dark control sample, wrapped in aluminum foil, must be stored under the same conditions to differentiate between light- and heat-induced degradation.

  • Thermal Degradation:

    • Expose the solid drug substance to dry heat at an elevated temperature (e.g., 80°C, in 10°C increments above the accelerated temperature) in a calibrated oven.[6][8]

    • Analyze samples at various time points.

3.1.2 Data Summary

Results should be tabulated to clearly indicate the extent of degradation and the number of degradation products formed under each condition.

Table 2: Hypothetical Forced Degradation Summary

Stress Condition Duration/Temp Assay (%) % Degradation No. of Degradants
0.1 M HCl 48h / 60°C 88.5 11.5 2
0.1 M NaOH 24h / 60°C 85.2 14.8 3 (1 major)
3% H₂O₂ 72h / RT 96.1 3.9 1
Thermal (Solid) 7 days / 80°C 99.2 0.8 0

| Photolytic (Solid) | ICH Q1B | 98.9 | 1.1 | 1 (minor) |

3.2 Phase 2: Formal Stability Studies

Formal studies provide the data to establish the re-test period.[6] Data should be provided on at least three primary batches manufactured to a minimum of pilot scale.[8][12]

Protocol: ICH-Compliant Stability Study Setup

  • Batch Selection: Use at least three representative batches of the drug substance.[12]

  • Container Closure System: Store the substance in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[8]

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-term: Typically 0, 3, 6, 9, 12, 18, 24, and 36 months.[12]

    • Accelerated: Typically 0, 3, and 6 months.[12]

  • Tests: At each time point, the samples should be tested for attributes susceptible to change, including: Assay, Appearance, Degradation Products, and any other relevant physical or chemical properties.[12]

Pre-formulation Insight: Excipient Compatibility

During formulation development, the drug substance will be mixed with various excipients. It is crucial to ensure these excipients do not negatively impact the drug's stability. For hydrochloride salts, a key risk is disproportionation, where a basic excipient accepts a proton from the drug, converting the stable salt into the potentially less stable and less soluble free base.[4]

4.1 Protocol: A Streamlined Excipient Compatibility Screen

  • Selection: Choose a range of common excipients (e.g., lactose, microcrystalline cellulose, croscarmellose sodium, magnesium stearate).

  • Preparation: Create binary mixtures of the drug and each excipient, typically in a 1:1 or 1:5 ratio. A control sample of the pure drug should also be prepared.

  • Stressing: Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) for a period of 2 to 4 weeks.[4][18]

  • Analysis: At the end of the study period, analyze the samples by HPLC for the appearance of degradation products and loss of assay. Physical appearance should also be noted.

4.2 Interpreting Results

An excipient is deemed incompatible if the binary mixture shows significant degradation (>2-3%) compared to the pure drug control. Excipients like magnesium stearate are known to be problematic for some HCl salts and warrant careful evaluation.[4]

Conclusion: Synthesizing the Data for Drug Development

The solubility and stability data for this compound form a cohesive dataset that guides its entire development pathway. The pH-solubility profile dictates the formulation approach, while the forced degradation and formal stability studies inform the choice of excipients, manufacturing process, packaging, storage conditions, and ultimately, the drug's shelf-life. A scientifically sound, data-driven characterization as outlined in this guide is the bedrock upon which a safe, effective, and stable pharmaceutical product is built.

References

Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride as a research chemical

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one Hydrochloride for Advanced Research

Executive Summary

This compound is a saturated bicyclic heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Its rigid, three-dimensional structure serves as a valuable scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of this research chemical, intended for researchers, scientists, and drug development professionals. It covers the compound's core physicochemical properties, proposes a representative synthetic route, details robust analytical methodologies for quality control, and explores its biological context and applications based on the activities of structurally related molecules. The primary focus is on its utility as a key intermediate for creating more complex molecules with potential applications in neurology and psychiatry.[1]

Introduction: A Privileged Scaffold in Medicinal Chemistry

The pyrrolo[1,2-a]pyrazine core is a "privileged scaffold," a structural framework that is recurrently found in biologically active compounds. The specific stereochemistry and conformational rigidity of the hexahydro- derivative make it an attractive starting point for designing molecules with high binding affinity and selectivity for specific biological targets. This compound is primarily utilized as a versatile building block in synthetic organic chemistry.[1] Its structure allows for functionalization at multiple points, enabling the systematic exploration of chemical space to develop novel enzyme inhibitors, receptor ligands, and other modulators of biological pathways.[1]

Physicochemical Properties and Characterization

Understanding the fundamental properties of a research chemical is critical for its proper handling, storage, and use in experimental settings.

Caption: Chemical structure of the topic compound.

Table 1: Core Properties of this compound

Property Value Source
CAS Number 1628557-06-1 [1][2]
Molecular Formula C₇H₁₃ClN₂O [1][2]
Molecular Weight 176.64 g/mol [2][3]
Physical State Solid [2]
Purity (Typical) ≥95% [2]
IUPAC Name 2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one;hydrochloride [2]

| InChI Key | HNXDSXZRXCCQED-UHFFFAOYSA-N |[2] |

Synthesis and Purification: A Representative Pathway

While specific proprietary methods for the industrial synthesis of this compound are not widely published, a logical and representative synthetic route can be designed based on established principles of organic chemistry. A common strategy for constructing such bicyclic lactams involves the condensation and cyclization of precursors derived from amino acids.

The following proposed workflow starts with L-proline, a readily available chiral building block, and demonstrates a plausible pathway to the target molecule.

G A L-Proline B N-Boc Protection A->B C Boc-L-Proline B->C D Amide Coupling (with Glycine ethyl ester) C->D E Boc-Pro-Gly-OEt D->E F Boc Deprotection (TFA) E->F G H-Pro-Gly-OEt F->G H Intramolecular Cyclization (Lactam Formation) G->H I Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione H->I J Selective Reduction (e.g., Borane reduction) I->J K Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one J->K L Salt Formation (HCl) K->L M Final Product L->M

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol (Hypothetical)
  • Amide Coupling: Commercially available N-Boc-L-proline is coupled with glycine ethyl ester hydrochloride using a standard peptide coupling agent like HATU or EDC/HOBt in the presence of a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent (e.g., DMF). The reaction progress is monitored by TLC or LC-MS.

  • Deprotection: The N-Boc protecting group is removed from the resulting dipeptide ester using a strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Intramolecular Cyclization: The deprotected amino-ester is heated under basic conditions to facilitate intramolecular cyclization, forming the diketopiperazine intermediate, (S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione.

  • Selective Reduction: The less hindered amide carbonyl is selectively reduced. This is a critical step requiring careful choice of reducing agent (e.g., borane-THF complex) and reaction conditions to avoid over-reduction. The causality here is that the steric hindrance around one carbonyl directs the reducing agent to the other.

  • Purification & Salt Formation: The crude product is purified via silica gel column chromatography. The purified free base is then dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a stoichiometric amount of HCl (as a solution in ether or dioxane) to precipitate the final hydrochloride salt, which is then collected by filtration and dried.

Analytical Methodologies for Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and integrity of the research chemical before its use in any application. A self-validating system of orthogonal analytical techniques ensures the highest confidence in the material's quality.

G cluster_input Input cluster_tests QC Analysis cluster_output Output A Synthesized Batch of Compound Hydrochloride B Purity Assay (HPLC) A->B C Structural ID (NMR) A->C D Molecular Weight ID (MS) A->D E Functional Group ID (FT-IR) A->E F Certificate of Analysis (Identity & Purity Confirmed) B->F C->F D->F E->F G A Core Scaffold (Hexahydropyrrolo[1,2-a]pyrazin-4-one) B Antimicrobial Agents A->B C Anticancer Therapeutics A->C D Pain Management Drugs A->D E CNS-Active Agents A->E F Anti-biofilm Agents A->F

References

Structure-activity relationship (SAR) of pyrrolo[1,2-a]pyrazine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyrrolo[1,2-a]pyrazine Compounds

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyrrolo[1,2-a]pyrazine core, a nitrogen-fused heterocyclic system, has distinguished itself as a "privileged scaffold" in modern medicinal chemistry.[1] Its unique three-dimensional architecture and synthetic accessibility have provided a robust foundation for developing a wide range of therapeutic agents.[1] Compounds built upon this scaffold have demonstrated a remarkable spectrum of biological activities, including anticancer, anticonvulsant, anti-inflammatory, antimicrobial, and central nervous system (CNS) modulating effects.[1][2][3][4]

This guide offers a comprehensive exploration of the structure-activity relationships (SAR) of pyrrolo[1,2-a]pyrazine derivatives. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between specific structural modifications and their resulting biological functions. By synthesizing data from pivotal studies, this document aims to provide researchers, scientists, and drug development professionals with field-proven insights to guide the rational design of novel and potent therapeutic candidates.

The Pyrrolo[1,2-a]pyrazine Core: A Structural Framework

Understanding the SAR of any chemical series begins with a clear and consistent frame of reference for its core structure. The pyrrolo[1,2-a]pyrazine system is a bicyclic heterocycle formed by the fusion of a pyrrole and a pyrazine ring. The standard IUPAC numbering for this scaffold is illustrated below and will be used throughout this guide to denote substitution positions.

Caption: Core structure and IUPAC numbering of the pyrrolo[1,2-a]pyrazine scaffold.

Key Synthetic Strategies: Building the Analogs

The exploration of SAR is fundamentally dependent on the synthesis of diverse analogs. The pyrrolo[1,2-a]pyrazine scaffold is amenable to a variety of synthetic approaches, allowing for systematic modification at multiple positions. Key strategies include:

  • Multicomponent Reactions (MCRs): The Ugi MCR is a powerful tool for rapidly generating chiral derivatives, particularly for creating substituted analogs at the C4 position, which has proven crucial for developing anticonvulsant agents.[3]

  • Palladium-Catalyzed Cyclizations: Pd-catalyzed intermolecular cycloisomerization strategies have been employed to synthesize derivatives, notably those exhibiting anti-inflammatory properties.[4]

  • Cascade Reactions: Straightforward cascade condensation/cyclization/aromatization reactions, often starting from 2-formyl-N-propargylpyrroles, provide high-yield access to the core scaffold.[5]

  • Annulation Approaches: Novel [4+1+1] annulation methods have been developed to expand the chemical space around the core, leading to the discovery of potent anticancer compounds with unique substitution patterns.[6]

The choice of synthetic route is a critical experimental decision. For instance, employing an MCR like the Ugi reaction is advantageous for creating a large library of analogs for initial screening due to its efficiency and ability to introduce multiple points of diversity in a single step.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Analysis & Optimization A Identify Scaffold (Pyrrolo[1,2-a]pyrazine) B Select Synthetic Route (e.g., Ugi MCR, Cyclization) A->B C Synthesize Analog Library (Vary R-groups) B->C D Primary Biological Screen (e.g., MTT Assay) C->D Test Analogs E Identify 'Hit' Compounds D->E F Secondary/Mechanism Assay (e.g., Caspase Activity) E->F G Establish SAR (Relate Structure to Activity) F->G Generate Data H In Silico Modeling (Docking, Pharmacophore) G->H I Identify 'Lead' Compound H->I I->B Rational Design for Next Generation

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Dissecting the SAR: From Structure to Biological Function

The versatility of the pyrrolo[1,2-a]pyrazine scaffold is best understood by examining its SAR across different therapeutic areas.

Anticancer Activity

Derivatives of this scaffold have shown significant cytotoxicity against various cancer cell lines, often by inducing apoptosis.[1]

A pivotal study expanded the chemical space around a 3,4-dihydropyrrolo[1,2-a]pyrazine core, leading to the identification of a highly potent compound.[6] The SAR investigation revealed that specific substitutions at the C3 and C4 positions, as well as on the N2 atom, are critical for activity.

  • Key Finding: Compound 3h ((3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide) emerged as a lead candidate.[6]

  • Mechanism of Action: This compound was found to strongly inhibit cell migration and induce apoptosis through the activation of caspase-3 and the cleavage of PARP in both prostate (PC-3) and breast (MCF-7) cancer cells.[6]

  • SAR Insights:

    • The trans configuration of the bulky heteroaryl (C3) and aroyl (C4) groups was essential.

    • The presence of a bromine atom on the C3-phenyl ring and a fluorine atom on the C4-benzoyl group contributed significantly to the high potency.

    • The N2-substituent (2-oxo-2-phenylethyl) was also a key determinant of activity.

Compound IDC3-SubstitutionC4-SubstitutionTarget Cell LineIC50 (µM)Reference
3h 4-Bromophenyl4-FluorobenzoylPC-3 (Prostate)1.18 ± 0.05[6]
3h 4-Bromophenyl4-FluorobenzoylMCF-7 (Breast)1.95 ± 0.04[6]
6b -2-Methoxyphenyl (at C1)U937 (Lymphoma)Potent Inhibition[7]
6x -2,4-Dimethoxyphenyl (at C1)U937 (Lymphoma)More potent than 6b[7]

Table 1: SAR Summary of Anticancer Pyrrolo[1,2-a]pyrazine Derivatives.

Further studies have shown that the orientation of substituents is crucial. For instance, a 2,4-dimethoxyphenyl group at C1 strongly inhibited lymphoma cell survival, whereas a 2,5-dimethoxyphenyl moiety was ineffective, highlighting the importance of precise substituent placement.[7]

Anticonvulsant Activity

Chiral pyrrolo[1,2-a]pyrazine derivatives with aromatic substituents at the C4 position have been synthesized and evaluated as novel anticonvulsant agents.[3]

  • SAR Insights:

    • Classical Seizure Models (MES, scMET): High activity was strongly associated with meta-substituted analogs on the C4-phenyl ring. Ortho- and para-substitution generally led to diminished or abolished activity.[3] This causality suggests that the steric and electronic profile of the meta position is optimal for interaction with the molecular target in these seizure models.

    • Pharmacoresistant Seizure Model (6 Hz): In this model, which represents treatment-resistant epilepsy, the efficacy of the compounds was only marginally affected by the position of the substituent on the phenyl ring.[3] This indicates a different mechanism of action or binding mode in this more complex seizure model.

  • Lead Compound: The most active derivative in the 6 Hz model, 5a , displayed an ED50 of 32.24 mg/kg and a Protective Index (PI) of 6.6.[3]

Compound IDC4-Phenyl SubstitutionMES ED50 (mg/kg)scMET ED50 (mg/kg)6 Hz ED50 (mg/kg)Reference
5a 3-Chloro>10085.932.24[3]
Analog 3-Bromo69.866.842.4[3]
Analog 4-Chloro>100>10058.7[3]
Analog 2-ChloroInactiveInactive91.5[3]

Table 2: SAR Summary of Anticonvulsant Pyrrolo[1,2-a]pyrazine Derivatives.

CNS Activity: Anxiolytics Targeting TSPO

The 18 kDa translocator protein (TSPO) is a promising target for developing novel anxiolytics without the side effects of benzodiazepines.[8][9] N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides have been designed as potent TSPO ligands.

  • SAR Insights:

    • The core N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamide structure is the foundational pharmacophore.

    • A critical discovery was that the addition of a second aryl fragment to the amide moiety leads to a significant increase in anxiolytic activity.[9]

    • Compound GML-11 (N-benzyl-N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamide) was identified as an exceptionally potent derivative, demonstrating anxiolytic action at doses as low as 0.001 mg/kg.[8] This potency is orders of magnitude higher than other analogs, highlighting the profound impact of the N-benzyl group.[8]

Caption: Conceptual overview of SAR for the pyrrolo[1,2-a]pyrazine scaffold.

Other Biological Activities
  • Anti-inflammatory: Derivatives synthesized via Pd-catalyzed reactions have shown moderate in vitro anti-inflammatory effects, with inhibition of IL-6 production ranging from 43-59% at 50 µM.[4]

  • Antifungal: The hexahydropyrrolo[1,2-a]pyrazine-1,4-dione scaffold has been shown to inhibit bacterial biofilm formation.[2] Furthermore, brominated pyrrolo[1,2-a]pyrazines have demonstrated high activity against several Candida species.[10]

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the methodologies used in SAR studies must be robust. Below are detailed protocols for key experiments typically performed on this class of compounds.

Protocol 1: General Synthesis of C4-Aryl Pyrrolo[1,2-a]pyrazines via Ugi MCR

This protocol is a generalized representation based on the synthesis of anticonvulsant derivatives and is designed to produce a library for SAR screening.[3]

  • Preparation of Isocyanide: To a solution of the desired primary amine (1.0 eq) and triethylamine (3.0 eq) in dichloromethane (DCM), add ethyl chloroformate (1.1 eq) dropwise at 0°C. Stir for 1 hour. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Treat the resulting formamide with phosphorus oxychloride (1.2 eq) and triethylamine (3.0 eq) in DCM at 0°C and stir for 2 hours to yield the isocyanide component.

  • Ugi Reaction: Combine pyrrole-2-carboxaldehyde (1.0 eq), the desired aniline (1.0 eq), the synthesized isocyanide (1.1 eq), and chloroacetic acid (1.0 eq) in methanol.

  • Monitoring: Stir the mixture at room temperature for 48-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization & Work-up: Upon completion, concentrate the reaction mixture in vacuo. Dissolve the residue in a suitable solvent like dimethylformamide (DMF) and add a base such as potassium carbonate (2.5 eq). Heat the mixture to 80°C for 4-6 hours to induce intramolecular cyclization.

  • Purification: After cooling, pour the reaction mixture into ice water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the target C4-substituted pyrrolo[1,2-a]pyrazine derivative.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol is a standard method for assessing the anticancer activity of synthesized compounds.[6][11]

  • Cell Seeding: Seed cancer cells (e.g., PC-3, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test pyrrolo[1,2-a]pyrazine derivatives in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the plates and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO) to the wells.

  • Incubation: Incubate the plates for an additional 48 or 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Directions

The pyrrolo[1,2-a]pyrazine scaffold has unequivocally proven its value in medicinal chemistry, serving as a versatile template for the design of potent modulators of various biological targets. The structure-activity relationship studies summarized herein demonstrate that subtle changes in substitution patterns—be it at the C1, C3, C4, or N2 positions—can lead to profound differences in biological activity and therapeutic potential.

Key takeaways for future drug design include:

  • The C4 position is a critical "hotspot" for tuning anticonvulsant activity, with specific phenyl substitution patterns dictating efficacy in different seizure models.

  • For anticancer agents, a multi-point substitution strategy focusing on C3, C4, and N2 in a specific stereochemical arrangement can yield highly potent apoptosis inducers.

  • In the realm of CNS agents, expanding the 3-carboxamide moiety with additional aryl groups is a validated strategy for dramatically increasing potency at the TSPO target.

Future research should focus on integrating these SAR insights with advanced computational modeling to predict novel derivatives with enhanced selectivity and improved pharmacokinetic profiles. The continued exploration of this privileged scaffold holds immense promise for the discovery of next-generation therapeutics to address unmet needs in oncology, neurology, and infectious diseases.

References

Methodological & Application

Analytical methods for the quantification of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the quantitative analysis of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride, this document provides detailed application notes and validated protocols for researchers, scientists, and professionals in drug development. The methodologies outlined herein are grounded in established analytical principles, ensuring accuracy, precision, and reliability in the quantification of this compound.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research and development. Its structure, featuring a pyrrolidine ring fused to a pyrazinone core, presents unique analytical challenges and opportunities. Accurate quantification is paramount for pharmacokinetic studies, formulation development, quality control, and regulatory compliance. This guide details three robust analytical methods for its determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each section provides the theoretical basis, explains the rationale behind procedural choices, and offers a step-by-step protocol for implementation.

Method 1: High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For this compound, a reversed-phase HPLC method with UV detection is proposed, offering a balance of speed and accuracy.

Principle and Rationale

This method employs a C18 stationary phase, which is nonpolar, and a polar mobile phase. The analyte, being a polar hydrochloride salt, will have a moderate affinity for the stationary phase, allowing for good separation from potential nonpolar impurities. The mobile phase, a mixture of acetonitrile and a phosphate buffer, can be fine-tuned to optimize retention time and peak shape. The buffer maintains a consistent pH, ensuring the analyte's ionization state remains constant, which is crucial for reproducible chromatography. UV detection is selected based on the anticipated presence of a chromophore in the pyrazinone ring, allowing for sensitive quantification.

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Standard/Sample s2 Dissolve in Diluent (e.g., Water/Methanol) s1->s2 s3 Sonicate to Ensure Complete Dissolution s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 h1 Inject into HPLC System s4->h1 Transfer to vial h2 Separation on C18 Column h1->h2 h3 UV Detection h2->h3 d1 Integrate Peak Area h3->d1 Chromatogram d2 Construct Calibration Curve d1->d2 d3 Calculate Concentration d2->d3

Caption: Workflow for the quantification of this compound by HPLC.

Detailed HPLC Protocol

1. Equipment and Reagents:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid

  • Ultrapure water

  • This compound reference standard

2. Preparation of Solutions:

  • Mobile Phase: Prepare a 20 mM potassium dihydrogen phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of ultrapure water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 80:20 v/v). Filter and degas before use.

  • Diluent: A mixture of water and methanol (50:50 v/v) is recommended.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard, transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with the diluent.[1]

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the diluent.

3. Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Phosphate buffer (pH 3.0) : Acetonitrile (80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the calibration standards in ascending order of concentration.

  • Prepare the sample solution by accurately weighing the sample, dissolving it in the diluent to a theoretical concentration within the calibration range, and filtering it.

  • Inject the sample solution.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the analyte in the sample solution from the calibration curve.

Method Validation Summary

The method should be validated according to ICH guidelines (Q2(R1)). Key parameters are summarized below.

Validation ParameterAcceptance CriteriaTypical Expected Results
Linearity Correlation coefficient (r²) ≥ 0.999r² > 0.999 over 1-50 µg/mL range
Accuracy 98.0% - 102.0% recovery99.5% - 101.5% recovery
Precision (RSD) Repeatability (RSD ≤ 2.0%)Intermediate Precision (RSD ≤ 2.0%)RSD < 1.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1~0.3 µg/mL
Specificity No interference from blank/placeboPeak purity > 99.5%

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity, making it an excellent tool for both quantification and identification of impurities. Given the potential volatility of the free base form of the analyte, GC-MS is a viable analytical approach.

Principle and Rationale

For GC analysis, the hydrochloride salt must be converted to its more volatile free base form. This is typically achieved by a liquid-liquid extraction (LLE) under basic conditions. The extracted analyte is then introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with a nonpolar stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides a unique "fingerprint" for the compound, ensuring highly specific detection. Quantification is performed using selected ion monitoring (SIM) for enhanced sensitivity.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis s1 Dissolve Sample in Water s2 Adjust to Basic pH (e.g., with NaOH) s1->s2 s3 Liquid-Liquid Extraction with Organic Solvent s2->s3 s4 Dry Organic Layer (e.g., with Na₂SO₄) s3->s4 g1 Inject into GC s4->g1 Transfer to vial g2 Separation on Capillary Column g1->g2 g3 MS Detection (Scan/SIM) g2->g3 d1 Extract Ion Chromatogram g3->d1 Mass Spectra d2 Integrate Peak Area d1->d2 d3 Quantify using Calibration Curve d2->d3

Caption: Workflow for the quantification of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one by GC-MS.

Detailed GC-MS Protocol

1. Equipment and Reagents:

  • GC-MS system with an electron ionization (EI) source

  • Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

  • Vortex mixer and centrifuge

  • Sodium hydroxide (NaOH) solution (1 M)

  • Ethyl acetate (GC grade)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reference standard of the analyte

2. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of the hydrochloride salt in water. Create a series of calibration standards. For each standard, transfer an aliquot to a glass tube.

  • Sample Preparation: Dissolve the sample in water to a known concentration.

  • Extraction: To each standard and sample tube, add 1 M NaOH to adjust the pH to >10. Add an equal volume of ethyl acetate, vortex for 2 minutes, and centrifuge to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube containing anhydrous sodium sulfate to remove residual water.

  • Transfer the dried organic extract to a GC vial.

3. GC-MS Conditions:

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the analyte (e.g., the molecular ion and major fragment ions). These would be determined from a full scan injection of a concentrated standard.

4. Data Analysis:

  • Identify the analyte peak by its retention time and the presence of the selected ions.

  • Integrate the peak area of the primary quantifying ion.

  • Generate a calibration curve and perform linear regression.

  • Calculate the concentration of the analyte in the prepared sample.

Method 3: Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for direct quantification of a substance without the need for a reference standard of the same compound.[2] Quantification is achieved by comparing the integral of an analyte's signal to the integral of a certified internal standard of known concentration.[3]

Principle and Rationale

The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[4] By adding a known amount of a certified internal standard to a sample, the concentration of the analyte can be calculated using a simple ratio of the integrals of their respective signals, corrected for the number of protons and molecular weights. The key to accurate qNMR is selecting a suitable internal standard that has signals that do not overlap with the analyte, is stable, and is accurately weighed.[3][5] This method is highly accurate and provides structural confirmation simultaneously.

Experimental Workflow: qNMR

QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing & Calculation s1 Accurately Weigh Analyte and Internal Standard s2 Dissolve in Deuterated Solvent (e.g., D₂O) s1->s2 s3 Transfer to NMR Tube s2->s3 n1 Tune and Shim Magnet s3->n1 n2 Acquire ¹H NMR Spectrum n1->n2 n3 Ensure Sufficient Relaxation Delay (D1) n2->n3 d1 Phase and Baseline Correction n3->d1 d2 Integrate Analyte and Standard Signals d1->d2 d3 Calculate Purity/Concentration d2->d3

Caption: Workflow for the quantification of this compound by qNMR.

Detailed qNMR Protocol

1. Equipment and Reagents:

  • NMR spectrometer (≥ 400 MHz recommended)

  • High-precision analytical balance

  • NMR tubes

  • Deuterated solvent (e.g., Deuterium Oxide, D₂O)

  • Certified internal standard (e.g., Maleic acid, Dimethyl sulfone)

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a clean vial.

  • Accurately weigh approximately 5 mg of the internal standard (e.g., maleic acid) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of D₂O.

  • Transfer the solution to an NMR tube.

3. NMR Acquisition Parameters:

  • Pulse Program: Standard 1D proton (e.g., zg30)

  • Solvent: D₂O

  • Temperature: 298 K

  • Spectral Width: ~20 ppm

  • Number of Scans: 16-64 (for good signal-to-noise)

  • Relaxation Delay (D1): ≥ 5 x T₁ (where T₁ is the longest spin-lattice relaxation time of the signals being integrated). A value of 30-60 seconds is often sufficient.

  • Acquisition Time: ~3-4 seconds

  • Pulse Angle: 30° or 90° (ensure consistency)

4. Data Processing and Calculation:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.

  • Select well-resolved, non-overlapping signals for both the analyte and the internal standard.

  • Carefully integrate the selected signals.

  • Calculate the purity or concentration of the analyte using the following formula:

    Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (Wstd / Wanalyte) * Puritystd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight (Analyte: 176.64 g/mol )[6]

    • W = Weight

    • Puritystd = Purity of the internal standard

Conclusion

The analytical methods detailed in this guide provide a comprehensive toolkit for the accurate quantification of this compound. The choice of method will depend on the specific application, available instrumentation, and the required level of sensitivity and specificity. HPLC offers a robust and widely accessible method for routine quality control. GC-MS provides exceptional specificity, ideal for trace analysis or confirmation of identity. qNMR stands out as a primary method for certifying reference materials or for highly accurate purity assessments without the need for a specific reference standard. For all methods, proper validation is essential to ensure reliable and reproducible results in a research or regulated environment.

References

Application Note: A Robust HPLC Method for the Analysis of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride. Due to the compound's polar nature and lack of a significant UV chromophore, this guide focuses on a systematic approach to method development, emphasizing the selection of an appropriate stationary phase and a suitable universal detector. We will explore both Hydrophilic Interaction Liquid Chromatography (HILIC) and reversed-phase chromatography, culminating in a recommended method that ensures sensitivity, accuracy, and reproducibility, in line with ICH guidelines.

Introduction

This compound is a bicyclic lactam of interest in pharmaceutical development. Its structure, characterized by a saturated heterocyclic ring system containing nitrogen and oxygen atoms, presents unique challenges for analytical method development. The key analytical hurdles for this compound are its high polarity and the absence of a strong ultraviolet (UV) absorbing chromophore.

Conventional reversed-phase HPLC methods often struggle to retain highly polar compounds, leading to elution near the solvent front and poor resolution from excipients or impurities[1]. Furthermore, the lack of a chromophore renders standard UV detection insensitive for quantification at low concentrations[2][3]. This necessitates the use of alternative detection technologies such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD)[4][5][6].

This document provides a comprehensive framework for developing a reliable HPLC method for this compound, from initial analyte characterization to final method validation considerations.

Analyte Characterization

A thorough understanding of the analyte's physicochemical properties is the foundation of efficient method development.

PropertyValue / ObservationImplication for HPLC Method Development
Structure Bicyclic amine with a lactam functional group.Indicates high polarity. The presence of basic nitrogen atoms will influence interactions with the stationary phase.
Molecular Formula C₇H₁₃ClN₂O-
Molecular Weight 176.64 g/mol -
Form Hydrochloride saltConfirms the basic nature of the free base. The compound will be protonated and positively charged at acidic pH.
Predicted pKa Estimated 9-11 (for the secondary amine)To ensure a single ionic form and consistent retention, the mobile phase pH should be buffered at least 2 pH units away from the pKa. A lower pH (e.g., 2.5-4.5) is advisable.
Predicted logP LowSuggests poor retention in traditional reversed-phase chromatography. HILIC or a polar-modified reversed-phase column would be more suitable.
UV Absorbance No significant chromophoreUV detection will likely be insensitive. A universal detector such as CAD or ELSD is recommended for reliable quantification[7][8].

Method Development Strategy

Our strategy is a systematic process of selecting and optimizing chromatographic parameters to achieve a sensitive, selective, and robust separation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Transfer Analyte Analyte Characterization (Polar, Non-Chromophoric) Detector Detector Selection (CAD or ELSD) Analyte->Detector Column Column & Mode Screening (HILIC vs. RP) Detector->Column MobilePhase Mobile Phase Screening (pH, Organic Modifier) Column->MobilePhase Gradient Gradient Optimization MobilePhase->Gradient FlowRate Flow Rate & Temperature Gradient->FlowRate Injection Injection Volume & Diluent FlowRate->Injection Validation Method Validation (ICH Q2(R1)) Injection->Validation Transfer Method Transfer Validation->Transfer

Caption: A systematic workflow for HPLC method development.

Detector Selection: Overcoming the Lack of a Chromophore

Given the absence of a UV-absorbing moiety, a universal detector is essential.

  • Charged Aerosol Detector (CAD): This detector nebulizes the eluent, charges the resulting aerosol particles, and measures the charge, which is proportional to the mass of the analyte. CAD offers high sensitivity, a wide dynamic range, and consistent response for non-volatile analytes[7][9][10].

  • Evaporative Light Scattering Detector (ELSD): This detector also nebulizes the eluent and evaporates the solvent, then measures the light scattered by the remaining analyte particles. ELSD is a robust and widely used technique for non-chromophoric compounds[5][6][11][12].

For this application, CAD is the recommended detector due to its generally higher sensitivity and more consistent response across a range of analyte concentrations.

Column and Mobile Phase Screening

The high polarity of the analyte dictates the need for a chromatographic mode that provides adequate retention.

HILIC is an excellent choice for highly polar compounds. It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) with a mobile phase rich in organic solvent.

  • Principle: A water-enriched layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention. Elution is achieved by increasing the aqueous content of the mobile phase.

  • Advantages: Superior retention for polar compounds, increased sensitivity with mass spectrometry and CAD due to the high organic content of the mobile phase.

While traditional C18 columns are unsuitable, modern polar-embedded or polar-endcapped phases can provide sufficient retention in highly aqueous mobile phases.

  • Principle: These columns have polar functional groups embedded within or at the end of the alkyl chains, preventing phase collapse in 100% aqueous conditions and offering alternative selectivity for polar analytes[13].

Initial Screening Parameters

The following table outlines the starting conditions for screening both HILIC and polar-modified RP columns.

ParameterHILIC Screening ConditionsPolar-Modified RP Screening Conditions
Column Amide-based column (e.g., 100 x 2.1 mm, 1.7 µm)Polar-endcapped C18 (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.510 mM Ammonium Formate in Water, pH 3.5
Mobile Phase B AcetonitrileAcetonitrile
Gradient 95% to 50% B over 10 minutes5% to 50% B over 10 minutes
Flow Rate 0.4 mL/min0.4 mL/min
Column Temp. 30 °C30 °C
Detector Charged Aerosol Detector (CAD)Charged Aerosol Detector (CAD)
Injection Vol. 2 µL2 µL
Sample Diluent 80:20 Acetonitrile:Water50:50 Acetonitrile:Water

Rationale:

  • Ammonium Formate Buffer: It is volatile and compatible with CAD and mass spectrometry. A pH of 3.5 ensures the analyte is fully protonated and in a single ionic state.

  • Acetonitrile: A common organic modifier with good elution strength in both HILIC and RP modes.

Experimental Protocols

Standard and Sample Preparation Protocol
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the chosen sample diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Preparation: Prepare samples at a target concentration of 0.1 mg/mL in the sample diluent. Filter through a 0.22 µm PVDF filter before injection.

HPLC System and Detector Setup Protocol
  • Equip the HPLC system with the selected column and detector.

  • Prime all solvent lines to ensure no air bubbles are present.

  • Set the column temperature to 30 °C.

  • Begin pumping the initial mobile phase conditions at the desired flow rate and allow the system to equilibrate until a stable baseline is observed on the detector. For CAD, ensure the nebulizer and evaporation temperatures are optimized for the mobile phase composition.

  • Perform a blank injection (sample diluent) to ensure no interfering peaks are present.

  • Inject the working standard solution to determine the retention time and peak shape.

Method Optimization and Recommended Conditions

Based on initial screening, the HILIC mode provided superior retention and peak shape for this compound. The following optimized method was developed.

Optimized HILIC Method Parameters
ParameterOptimized Value
Column Amide-based HILIC Column (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5
Mobile Phase B Acetonitrile
Gradient 90% B (hold 1 min), 90% to 60% B (in 5 min), hold at 60% B (2 min)
Flow Rate 0.5 mL/min
Column Temp. 35 °C
Detector Charged Aerosol Detector
Injection Vol. 1 µL
Sample Diluent 90:10 Acetonitrile:Water

Rationale for Optimization:

  • Gradient: A shallower gradient was employed to improve resolution from any potential early-eluting impurities.

  • Flow Rate: Increased to 0.5 mL/min to shorten the run time while maintaining good peak shape.

  • Temperature: Slightly elevated to 35 °C to improve peak efficiency and reduce backpressure.

  • Injection Volume & Diluent: Reduced injection volume and a high organic diluent minimize peak distortion, which can be a concern in HILIC.

OptimizationLogic Start Initial HILIC Screening (Good Retention, Broad Peak) Gradient Optimize Gradient (Improve Resolution) Start->Gradient FlowTemp Adjust Flow Rate & Temp (Improve Efficiency & Speed) Gradient->FlowTemp Injection Refine Injection (Sharpen Peak Shape) FlowTemp->Injection Final Final Optimized Method Injection->Final

Caption: Logical flow of the HILIC method optimization process.

Method Validation Considerations

The optimized method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[9][14][15][16].

Validation ParameterAcceptance Criteria
Specificity No interference from blank, placebo, or known impurities at the analyte's retention time.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy % Recovery between 98.0% and 102.0% for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy.
Robustness Insensitive to small, deliberate changes in method parameters (e.g., pH ±0.2, column temp ±2°C, % organic ±2%).

These validation steps are crucial to ensure the method is suitable for its intended purpose in a regulated environment. All procedures should adhere to standards outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography[3][4][7][8][10].

Conclusion

The successful development of an HPLC method for a polar, non-chromophoric compound like this compound hinges on a logical, science-driven approach. By identifying the key analytical challenges from the analyte's structure, we established the necessity of a universal detector and a retention mechanism suited for polar molecules. The HILIC method presented here, paired with Charged Aerosol Detection, provides a robust, sensitive, and reliable analytical solution suitable for the quantitative analysis of this compound in a drug development setting.

References

Application Notes and Protocols for the Investigation of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffolding for Discovery

The pyrrolopyrazine core is a recurring motif in a variety of biologically active compounds, demonstrating a wide spectrum of therapeutic potential. While extensive research exists for certain derivatives, Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride remains a relatively unexplored molecule. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to initiate and advance the investigation of this compound's efficacy in cell-based assays.

Due to the limited direct literature on this compound, the proposed mechanisms of action and experimental protocols are extrapolated from studies on structurally similar compounds, particularly pyrrolo[1,2-a]pyrazine-1,4-dione derivatives. These derivatives have shown promise in oncology research, primarily through the induction of apoptosis and cell cycle arrest. This document provides a robust framework for exploring if this compound shares this therapeutic potential.

Hypothesized Mechanism of Action: Insights from Analogs

Based on the bioactivity of related pyrrolopyrazine compounds, a plausible mechanism of action for this compound in cancer cells involves the induction of programmed cell death (apoptosis) and disruption of the cell division cycle.[1] A structurally similar compound, pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP), has been shown to exert its anticancer effects by modulating key regulatory proteins in these pathways.[1]

The proposed signaling cascade initiated by this compound could lead to G1 phase cell cycle arrest by downregulating the expression of Cyclin-D1 and its associated cyclin-dependent kinase, CDK-2.[1] Concurrently, the compound may trigger the intrinsic apoptotic pathway through the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, leading to the activation of initiator caspase-9 and executioner caspase-3, and ultimately, cleavage of PARP.[1]

G1_arrest_and_apoptosis_pathway cluster_0 Cell Cycle Regulation (G1 Phase) cluster_1 Intrinsic Apoptosis Pathway Compound Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride CyclinD1_CDK2 Cyclin-D1 / CDK-2 Complex Compound->CyclinD1_CDK2 Inhibition Bcl2_BclxL Bcl-2 / Bcl-xL (Anti-apoptotic) Compound->Bcl2_BclxL Inhibition G1_S_Transition G1 to S Phase Transition CyclinD1_CDK2->G1_S_Transition Promotes Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation Caspase9 Caspase-9 (Initiator) Bcl2_BclxL->Caspase9 Inhibits Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Induces Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Figure 1: Hypothesized signaling pathways affected by the compound.

Experimental Protocols

The following protocols are designed to systematically evaluate the biological activity of this compound. It is crucial to include appropriate vehicle controls and positive controls in all experiments.

Cell Viability Assay (MTT Assay)

This initial screen determines the cytotoxic or cytostatic effects of the compound on a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[2][3]

Table 1: Recommended Starting Concentrations and Incubation Times

ParameterRecommendationRationale
Cell Lines A549 (lung), HeLa (cervical), MCF-7 (breast)Commonly used and well-characterized cancer cell lines.
Seeding Density 5,000 - 10,000 cells/well (96-well plate)Optimize for logarithmic growth during the experiment.
Compound Concentrations 0.1, 1, 5, 10, 25, 50, 100 µMA broad range to determine the IC50 value.
Incubation Times 24, 48, 72 hoursTo assess time-dependent effects.
Vehicle Control DMSO or sterile PBSThe solvent used to dissolve the compound.
Positive Control Doxorubicin (1 µM)A well-established cytotoxic agent.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound. Add the desired concentrations to the respective wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

MTT_Assay_Workflow A 1. Seed Cells (96-well plate) B 2. Add Compound (Varying Concentrations) A->B C 3. Incubate (24, 48, 72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4h) D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Figure 2: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[4][5]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[6] Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Protocol:

  • Cell Treatment: Treat cells in a 6-well plate with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Generate a histogram of cell count versus fluorescence intensity to determine the percentage of cells in each phase of the cell cycle.

Troubleshooting

Problem Possible Cause Solution
High variability in MTT assay Uneven cell seeding, contamination, compound precipitation.Ensure single-cell suspension before seeding, maintain sterile technique, check compound solubility.
Low Annexin V staining Insufficient incubation time, incorrect buffer.Optimize treatment duration, use the provided binding buffer.
Broad peaks in cell cycle histogram Clumped cells, improper fixation.Gently resuspend cells, ensure proper fixation with cold ethanol.

Conclusion

This application note provides a foundational guide for investigating the potential of this compound in cell-based assays. The proposed experimental framework, derived from the known activities of structurally related compounds, offers a logical and scientifically rigorous approach to elucidating its mechanism of action and therapeutic promise. As with any novel compound, careful optimization and validation of these protocols are essential for generating reliable and reproducible data.

References

The Pyrrolo[1,2-a]pyrazine Scaffold: A Privileged Core in Medicinal Chemistry - Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[1,2-a]pyrazine core, a nitrogen-containing fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique three-dimensional structure and synthetic tractability have made it a cornerstone for the development of a diverse array of therapeutic agents. Compounds incorporating this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and central nervous system (CNS) modulating effects. This guide provides a comprehensive overview of the pivotal role of the pyrrolo[1,2-a]pyrazine scaffold in drug discovery, with a focus on its therapeutic applications, underlying mechanisms of action, and the experimental methodologies used in its evaluation.

Therapeutic Applications of Pyrrolo[1,2-a]pyrazine Derivatives

The versatility of the pyrrolo[1,2-a]pyrazine scaffold is evident in its broad range of biological activities. Researchers have successfully developed potent and selective compounds targeting a variety of diseases by modifying the core structure at various positions.

Anticancer Activity

The pyrrolo[1,2-a]pyrazine scaffold has been extensively explored for the development of novel anticancer agents.[1] Derivatives have shown significant cytotoxicity against various cancer cell lines, often through the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival. A notable example is the compound (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide, which has demonstrated potent anticancer activity.[1][2]

Mechanism of Action: Kinase Inhibition

A primary mechanism by which pyrrolo[1,2-a]pyrazine derivatives exert their anticancer effects is through the inhibition of protein kinases.[3] These enzymes are critical regulators of cellular signaling pathways that are often dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[4] Pyrrolo[1,2-a]pyrazine derivatives have been shown to inhibit key kinases in this pathway, such as mTOR, leading to the suppression of tumor growth.[5]

  • EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, when overactivated, can drive tumor progression.[6] Certain pyrrolo[1,2-a]pyrazine derivatives have been developed as EGFR inhibitors, blocking downstream signaling and inducing cancer cell death.[7]

Data Presentation: Anticancer Activity of Selected Pyrrolo[1,2-a]pyrazine Derivatives

Compound IDTarget Cancer Cell LineIC50 (µM)Reference(s)
3h PC-3 (Prostate)1.18 ± 0.05[2]
MCF-7 (Breast)1.95 ± 0.04[2]
10t HeLa (Cervical)0.12[8]
SGC-7901 (Gastric)0.15[8]
MCF-7 (Breast)0.21[8]
Compound 19 c-Met Kinase0.0023 ± 0.0001[7]
VEGFR-2 Kinase0.0050 ± 0.0005[7]
Antimicrobial Properties

Pyrrolo[1,2-a]pyrazine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[9] One notable example is pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, a natural product isolated from the marine bacterium Bacillus tequilensis MSI45, which shows potent activity against multidrug-resistant Staphylococcus aureus.[9][10]

Mechanism of Action

While the exact mechanisms of action for many antimicrobial pyrrolo[1,2-a]pyrazines are still under investigation, some are believed to disrupt cell wall synthesis or interfere with essential metabolic pathways in microorganisms.[9]

Data Presentation: Antimicrobial Activity of Selected Pyrrolo[1,2-a]pyrazine Derivatives

Compound IDTarget MicroorganismMIC (µg/mL)Reference(s)
Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro Staphylococcus aureus (MDR)15 ± 0.172[9][10]
Compound 8f Klebsiella pneumoniae15.625[11]
Staphylococcus aureus15.625[11]
Bacillus subtilis15.625[11]
Candida albicans15.625[11]
Central Nervous System (CNS) Activity

The pyrrolo[1,2-a]pyrazine scaffold has also been utilized to develop ligands for CNS targets. These derivatives have shown promise as anticonvulsant and anxiolytic agents.[2][12]

Mechanism of Action: Receptor Modulation

  • Translocator Protein (TSPO) Ligands: TSPO is a mitochondrial protein implicated in neurosteroidogenesis and has been identified as a target for anxiolytic drugs.[13] N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides have been designed as TSPO ligands, with compounds like GML-11 demonstrating potent anxiolytic effects in preclinical models.[13][14]

  • GABA-A Receptor Modulation: While direct binding is still being investigated for many derivatives, some CNS-active pyrrolo[1,2-a]pyrazines are thought to modulate the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain, leading to their anticonvulsant and anxiolytic properties.[2]

Data Presentation: CNS Activity of a Selected Pyrrolo[1,2-a]pyrazine Derivative

Compound IDAnimal ModelTestActive Dose Range (mg/kg, i.p.)Reference(s)
GML-11 Balb/c MiceOpen Field Test0.001 - 0.100[2][13]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Pyrrolo_pyrazine Pyrrolo[1,2-a]pyrazine Derivative Pyrrolo_pyrazine->PI3K Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

EGFR_Signaling_Pathway EGFR Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binding Grb2 Grb2 EGFR->Grb2 Activation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Pyrrolo_pyrazine Pyrrolo[1,2-a]pyrazine Derivative Pyrrolo_pyrazine->EGFR Inhibition

Caption: EGFR Signaling Pathway Inhibition.

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Lead Optimization synthesis Synthesis of Pyrrolo[1,2-a]pyrazine Derivatives purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization cytotoxicity Anticancer Screening (MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial Screening (MIC Determination) characterization->antimicrobial cns CNS Activity Screening (Receptor Binding Assay) characterization->cns data_analysis IC50 / MIC / Ki Determination cytotoxicity->data_analysis antimicrobial->data_analysis cns->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: General Experimental Workflow.

Experimental Protocols

Synthesis of Pyrrolo[1,2-a]pyrazine Derivatives

General Procedure for the Synthesis of Dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives [15]

This protocol describes a two-step synthesis for a class of pyrrolo[1,2-a]pyrazine derivatives with demonstrated cytotoxic activity.

Step 1: Synthesis of Dimethyl 1-Substituted-5,6-dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine-2,3-dicarboxylates

  • Dissolve arylglyoxal (1 mmol) and N-ethyl amino pyrrole (1 mmol) in dichloromethane (DCM, 5 mL).

  • Add three drops of acetic acid to the solution.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the initial reaction is complete, add triphenylphosphine (0.5 mmol) and dimethyl acetylene dicarboxylate (0.5 mmol) in DCM (0.5 mL) to the mixture.

  • Stir the reaction mixture at room temperature for an additional 10 minutes, monitoring by TLC.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate (70:30, v/v) eluent system to afford the desired product.

Step 2: Synthesis of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-ones

  • To a solution of the dimethyl 1-substituted-5,6-dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine-2,3-dicarboxylate (from Step 1) in ethanol (EtOH), add hydrazine hydrate.

  • Reflux the reaction mixture for 10 hours.

  • After cooling, the product will precipitate. Collect the solid by filtration and wash with cold EtOH to yield the final product.

Biological Evaluation Protocols

Protocol 1: In Vitro Cytotoxicity Testing using the MTT Assay [11][16][17]

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrrolo[1,2-a]pyrazine derivative in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing by Broth Microdilution [18][19][20]

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

  • Compound Preparation: Prepare a stock solution of the pyrrolo[1,2-a]pyrazine derivative and make serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: Radioligand Binding Assay for GABA-A Receptors [21][22][23]

This protocol describes a competitive binding assay to determine the affinity of a test compound for the GABA-A receptor.

  • Membrane Preparation: Homogenize rat brain tissue in a sucrose buffer and perform a series of centrifugations to isolate the cell membranes containing the GABA-A receptors. Wash the membranes multiple times to remove endogenous GABA.

  • Binding Assay: In a 96-well plate, combine the membrane preparation (0.1-0.2 mg of protein), a fixed concentration of a radiolabeled ligand (e.g., [3H]muscimol), and varying concentrations of the unlabeled pyrrolo[1,2-a]pyrazine derivative.

  • Incubation: Incubate the plate at 4°C for 45-60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

References

High-Throughput Screening of a Pyrrolo[1,2-a]pyrazine Chemical Library: A Guide to Assay Development, Execution, and Hit Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[1,2-a]pyrazine core is recognized as a "privileged scaffold" in modern medicinal chemistry, owing to its unique three-dimensional structure and synthetic accessibility.[1] This nitrogen-containing fused heterocyclic system is a cornerstone for developing therapeutic agents with a vast spectrum of biological activities, including anticancer, antibacterial, antiviral, and kinase inhibitory effects.[1][2][3] The versatility of this scaffold makes chemical libraries based on it a rich source for drug discovery campaigns.

High-Throughput Screening (HTS) is an essential methodology in drug discovery that enables the rapid testing of large, diverse chemical libraries to identify compounds, or "hits," that modulate a specific biological target.[4][5][6] The success of any HTS campaign hinges on a meticulously developed and validated assay coupled with a systematic workflow for data analysis and hit confirmation.

This guide provides a comprehensive framework for executing an HTS campaign with a pyrrolo[1,2-a]pyrazine library. As this scaffold is frequently associated with kinase inhibition[2][7], this note will focus on a fluorescence-based kinase assay as the primary example, detailing the process from initial assay development to the validation of promising lead compounds.

Section 1: Assay Development and Validation: The Foundation of a Successful Screen

A robust, reproducible, and scalable assay is the prerequisite for a successful HTS campaign.[8][9][10] The initial development phase is critical for defining the experimental conditions that will yield high-quality, unambiguous data.

The Strategic Choice: Biochemical vs. Cell-Based Assays

The first decision in assay development is the choice between a biochemical (cell-free) or a cell-based format. Each offers distinct advantages:

  • Biochemical Assays: These assays utilize purified components (e.g., enzyme, substrate) to measure the direct interaction of a compound with its target. They are generally simpler to optimize, exhibit lower variability, and are well-suited for primary HTS.

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data by accounting for factors like cell permeability and off-target effects.[8][11][12] They are invaluable for secondary screening and confirming the mechanism of action.[9]

For a primary screen of a pyrrolo[1,2-a]pyrazine library against a specific kinase, a biochemical assay is often the preferred starting point due to its directness and suitability for automation.

Assay Principle: Fluorescence-Based Kinase Inhibition

Kinase assays that do not rely on radioactivity are highly desirable for HTS.[13] Fluorescence-based methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and those based on the universal detection of adenosine diphosphate (ADP), are industry standards.[13][14][15] The principle of an ADP-detection assay is that the amount of ADP produced is directly proportional to kinase activity; therefore, inhibitors will cause a decrease in ADP and a corresponding change in the fluorescent signal.

Protocol 1: Kinase Assay Development and Optimization

This protocol outlines the essential steps for developing a robust biochemical kinase assay suitable for miniaturization.

Objective: To determine optimal concentrations of kinase and substrate and to validate the assay's performance for an HTS format.

Materials:

  • Purified Kinase of Interest

  • Peptide or Protein Substrate

  • Adenosine Triphosphate (ATP)

  • Assay Buffer (specific to the kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • White, opaque 384-well microplates

  • A known, potent inhibitor of the kinase (for positive control)

  • DMSO (for negative control)

Methodology:

  • Enzyme Titration:

    • Prepare serial dilutions of the kinase in assay buffer.

    • Add a fixed, saturating concentration of substrate and ATP to each well of a 384-well plate.

    • Initiate the reaction by adding the diluted kinase.

    • Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and detect ADP formation according to the kit manufacturer's protocol.

    • Plot the signal versus kinase concentration and select a concentration from the linear range of the curve (typically the EC80) for subsequent experiments.

  • ATP Kₘ Determination:

    • Using the optimized kinase concentration, set up reactions with varying concentrations of ATP (e.g., 0-100 µM).

    • Keep the substrate concentration fixed and saturating.

    • Incubate and measure ADP production.

    • Plot reaction velocity against ATP concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ for ATP. For inhibitor screening, it is standard practice to run the assay at the ATP Kₘ concentration.

  • Assay Miniaturization and Z'-Factor Calculation:

    • Miniaturize the optimized assay to the final HTS volume (e.g., 10-20 µL) in a 384-well plate.[9]

    • Prepare controls on a single plate:

      • Positive Control (Max Inhibition): Add the known potent inhibitor at a concentration >10x its IC50 (n=16 wells).

      • Negative Control (No Inhibition): Add an equivalent volume of DMSO (n=16 wells).

    • Run the assay and measure the signal.

    • Calculate the Z'-factor using the following formula:

      • Z' = 1 - [ (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| ]

      • Where SD is the standard deviation and Mean is the average of the controls.

Quality Control: Ensuring Data Integrity

The Z'-factor is the gold-standard metric for validating HTS assay quality.[16][17][18] It provides a statistical measure of the separation between the positive and negative controls, accounting for data variability.[19] An assay is considered robust and suitable for HTS when it consistently achieves a Z'-factor > 0.5.[16][18][20]

Parameter Formula Acceptance Criteria for HTS Rationale
Z'-Factor 1 - [ (3σp + 3σn) / |μp - μn| ]> 0.5 Measures the statistical separation between positive (p) and negative (n) controls, accounting for variability (σ). A value >0.5 indicates an excellent assay with a large signal window and low data variation.[16][21]
Signal-to-Background (S/B) μn / μp> 5 (assay dependent)A simple measure of the dynamic range of the assay. While useful, it does not account for data variability.[19]
Coefficient of Variation (%CV) (σ / μ) * 100< 15%Measures the relative variability of the data. Low %CV for controls is essential for hit identification.

Section 2: The High-Throughput Screening Workflow

With a validated assay, the HTS campaign can proceed. This involves screening the entire pyrrolo[1,2-a]pyrazine library at a single concentration to identify primary "hits." The process is highly automated to ensure consistency and throughput.[10]

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Hit Selection Lib_Prep Library Plating (Pyrrolo[1,2-a]pyrazine Library) Assay_Ready Assay-Ready Plates (Nanodispensing of Compounds) Lib_Prep->Assay_Ready Reagent_Add Reagent Addition (Enzyme, Substrate, ATP) Assay_Ready->Reagent_Add Incubation Incubation Reagent_Add->Incubation Plate_Read Plate Reading (Fluorescence Detection) Incubation->Plate_Read Data_Norm Data Normalization (% Inhibition Calculation) Plate_Read->Data_Norm Hit_Selection Primary Hit Selection (e.g., >50% Inhibition) Data_Norm->Hit_Selection Hit_Validation Hit Validation Cascade Hit_Selection->Hit_Validation Proceed to Validation Hit_Validation_Cascade Primary_Hits Primary Hits (from Single-Point Screen) Reconfirmation Hit Reconfirmation (Re-test in Primary Assay) Primary_Hits->Reconfirmation Dose_Response Dose-Response (IC50) (Potency Determination) Reconfirmation->Dose_Response Confirmed Hits Counter_Screen Counter-Screens (Assay Interference Check) Dose_Response->Counter_Screen Orthogonal_Assay Orthogonal Assay (Confirm MoA with different technology) Counter_Screen->Orthogonal_Assay Non-interfering Hits Selectivity Selectivity Profiling (Screen against related kinases) Orthogonal_Assay->Selectivity Cell_Assay Cell-Based Assay (Confirm activity in a cellular context) Selectivity->Cell_Assay Confirmed MoA & Potent Hits Validated_Hit Validated Hit (Ready for Hit-to-Lead) Cell_Assay->Validated_Hit Selective & Cell-Active Hits

References

Application Notes and Protocols for the Characterization of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one Hydrochloride as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[1,2-a]pyrazine Scaffold as a Privileged Motif in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets. The pyrrolo[1,2-a]pyrazine core is a heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its structural rigidity and synthetic tractability. This framework serves as a versatile template for the design of potent and selective inhibitors of various protein kinases, including Janus kinases (Jak1)[1].

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel compounds featuring the hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one scaffold, using the hydrochloride salt as a representative example, for their potential as kinase inhibitors. While the specific kinase targets of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride are not extensively documented in publicly available literature, the protocols outlined herein provide a robust framework for its initial screening and detailed characterization.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a compound is paramount for the design and interpretation of biological assays.

PropertyValueSource
Molecular Formula C₇H₁₃ClN₂O[2]
Molecular Weight 176.64 g/mol
Appearance White Solid[3]
Purity ≥95%[4]
Storage Store in an inert gas at room temperature[4]

Note on Solubility: The hydrochloride salt form generally imparts improved aqueous solubility. However, it is crucial to experimentally determine the solubility in relevant assay buffers and cell culture media. A stock solution is typically prepared in an organic solvent such as dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-50 mM) and then serially diluted in the appropriate aqueous buffer for experiments.

Experimental Design: A Tiered Approach to Kinase Inhibitor Characterization

A systematic, multi-tiered approach is recommended for the characterization of a novel kinase inhibitor. This ensures a logical progression from broad screening to detailed mechanistic studies.

G A Tier 1: In Vitro Kinase Profiling B Tier 2: In Vitro IC50 Determination A->B Identify initial hits C Tier 3: Cell-Based Assays B->C Confirm cellular potency and mechanism D Tier 4: In Vivo Efficacy Studies C->D Evaluate in a physiological context

Caption: A tiered workflow for kinase inhibitor characterization.

Tier 1 & 2: In Vitro Kinase Assays

The initial step is to determine if this compound possesses inhibitory activity against a panel of protein kinases and to quantify its potency.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to kinase activity.[5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific protein kinase.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended, starting from 1 mM.[5]

    • Prepare a "no inhibitor" control (DMSO only).

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. The optimal concentrations of each component should be empirically determined.

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.[5]

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Tier 3: Cell-Based Assays

Cell-based assays are crucial for confirming the activity of the inhibitor in a more physiologically relevant context.[6][7][8] These assays can measure the inhibitor's effect on downstream signaling or on cellular phenotypes such as proliferation and apoptosis.

Protocol 2: Cellular Phosphorylation Assay (Western Blot)

This protocol determines the ability of the inhibitor to block the phosphorylation of a kinase's substrate within a cell.

Objective: To assess the effect of this compound on the phosphorylation of a target kinase's downstream substrate in a relevant cell line.

Materials:

  • Appropriate human cell line (e.g., a cancer cell line with a known activated kinase pathway)

  • Complete cell culture medium

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (phospho-specific and total protein for the substrate of interest)

  • Secondary antibody (e.g., HRP-conjugated)

  • SDS-PAGE gels and Western blot equipment

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound (and a DMSO vehicle control) for a predetermined time (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA).

  • Western Blotting:

    • Normalize the protein lysates to the same concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-STAT3) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.

Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the phospho-protein signal to the total protein signal.

  • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Visualizing a Potential Target Pathway: The JAK-STAT Signaling Cascade

Given that some pyrrolo[1,2-a]pyrazine derivatives have shown activity against Jak1, the JAK-STAT pathway is a plausible, illustrative target for a compound of this class.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK activates STAT STAT JAK->STAT phosphorylates p-STAT p-STAT STAT Dimer STAT Dimer p-STAT->STAT Dimer dimerizes Gene Transcription Gene Transcription STAT Dimer->Gene Transcription regulates Inhibitor Hexahydropyrrolo [1,2-a]pyrazin-4(1H)-one Inhibitor->JAK

Caption: Inhibition of the JAK-STAT signaling pathway.

Tier 4: In Vivo Studies

Should the in vitro and cell-based assays yield promising results, in vivo studies in animal models are the next logical step to evaluate the compound's efficacy and safety in a whole-organism context.[9][10]

Considerations for In Vivo Studies:

  • Pharmacokinetics (PK): Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Pharmacodynamics (PD): Measure the effect of the compound on the target kinase in vivo (e.g., by analyzing tumor biopsies for target phosphorylation).

  • Efficacy: Evaluate the anti-tumor activity or therapeutic effect in relevant disease models (e.g., xenograft models for cancer).

  • Toxicity: Assess the safety profile of the compound.

Conclusion

The hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols and tiered approach detailed in these application notes provide a comprehensive framework for the initial characterization of such compounds. By systematically evaluating their in vitro potency, cellular activity, and in vivo efficacy, researchers can effectively advance promising candidates through the drug discovery pipeline.

References

Application Notes and Protocols for Docking Studies of Pyrrolo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, kinase inhibitory, and antimicrobial effects.[1][2][3] Molecular docking is a powerful computational tool that predicts the binding orientation and affinity of a small molecule to a target protein, providing critical insights for structure-based drug design. This guide offers a detailed exploration of the application of molecular docking to study pyrrolo[1,2-a]pyrazine derivatives, providing both the theoretical underpinnings and practical, step-by-step protocols for researchers.

Introduction: The Significance of the Pyrrolo[1,2-a]pyrazine Scaffold

The pyrrolo[1,2-a]pyrazine core is a nitrogen-fused heterocyclic system that has garnered significant interest in drug discovery.[1][3] Its unique three-dimensional structure and synthetic accessibility have made it a valuable template for developing novel therapeutic agents.[3] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for targeting various diseases.[2][3]

Notably, pyrrolo[1,2-a]pyrazine derivatives have shown promise as:

  • Anticancer Agents: Exhibiting cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of key signaling pathways.[3][4][5]

  • Kinase Inhibitors: Acting on various kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[6][7][8]

  • Antimicrobial and Antiviral Agents: Demonstrating activity against a range of bacteria, fungi, and viruses.[2][9]

Given the therapeutic potential of this scaffold, understanding the molecular interactions that govern their biological activity is paramount. Molecular docking serves as a key computational method to elucidate these interactions and guide the rational design of more potent and selective derivatives.

Principles of Molecular Docking: A Primer

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[10][11] The primary goal is to identify the most stable binding pose, which is often associated with the lowest binding energy.[12][13]

The process involves two main components:

  • Search Algorithm: Explores the conformational space of the ligand within the receptor's binding site to generate a variety of possible binding poses.[10][11]

  • Scoring Function: Estimates the binding affinity for each generated pose. A lower docking score generally indicates a more favorable binding interaction.[10][12]

Key outputs from a docking study include:

  • Binding Pose: The predicted 3D arrangement of the ligand within the protein's active site.[12]

  • Binding Affinity/Energy: A numerical score that reflects the strength of the ligand-receptor interaction.[12][13] This is often expressed in kcal/mol, with more negative values suggesting stronger binding.[13][14]

  • Intermolecular Interactions: Identification of specific interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the complex.[13]

It is crucial to remember that docking scores are predictive and should be interpreted in conjunction with visual analysis of the binding pose and, whenever possible, validated with experimental data.[12][14]

Experimental Workflow for Docking Pyrrolo[1,2-a]pyrazine Derivatives

This section outlines a comprehensive, step-by-step protocol for conducting a molecular docking study of pyrrolo[1,2-a]pyrazine derivatives against a protein target. The workflow is visualized in the diagram below.

docking_workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB Protein Structure Acquisition (PDB) PDB_Prep Receptor Preparation (Add Hydrogens, Remove Water) PDB->PDB_Prep Input Ligand Ligand Structure Preparation (2D/3D) Ligand_Prep Ligand Preparation (Energy Minimization, Add Charges) Ligand->Ligand_Prep Input Grid Grid Box Generation PDB_Prep->Grid Prepared Receptor Dock Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Dock Prepared Ligand Grid->Dock Search Space Pose Pose Analysis & Visualization Dock->Pose Output Poses Score Scoring & Ranking Dock->Score Binding Energies Validate Validation (e.g., Re-docking) Pose->Validate Top Poses Score->Validate

Caption: A generalized workflow for molecular docking studies.

Phase 1: Preparation of Receptor and Ligand

Accurate preparation of both the protein (receptor) and the small molecule (ligand) is a critical first step for a meaningful docking simulation.[15][16]

Protocol: Receptor Preparation

  • Obtain Protein Structure: Download the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).[11] It is preferable to select a high-resolution crystal structure that has a co-crystallized ligand in the binding site of interest.[15]

  • Initial Cleanup: Load the protein structure into molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools).[16][17][18]

  • Remove Non-essential Molecules: Delete water molecules, co-factors, and any existing ligands from the PDB file, unless a specific water molecule is known to be critical for ligand binding.[16][19]

  • Add Hydrogens and Assign Charges: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Assign partial charges to each atom using a standard force field (e.g., Gasteiger charges).[16]

  • Protonation States: Ensure the protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) are appropriate for the physiological pH.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.

Protocol: Ligand Preparation (Pyrrolo[1,2-a]pyrazine Derivative)

  • Obtain Ligand Structure: The 2D structure of the pyrrolo[1,2-a]pyrazine derivative can be drawn using chemical drawing software (e.g., ChemDraw) or obtained from a database like PubChem.

  • Convert to 3D: Convert the 2D structure to a 3D conformation.

  • Energy Minimization: Perform energy minimization of the 3D ligand structure to obtain a low-energy conformation.

  • Assign Charges and Define Rotatable Bonds: Assign partial charges to the ligand atoms and define the rotatable bonds. This allows the docking software to explore different conformations of the ligand during the simulation.[16]

Phase 2: Docking Simulation

With the prepared receptor and ligand, the docking simulation can now be performed.

Protocol: Molecular Docking using AutoDock Vina

  • Grid Box Generation: Define the search space for the docking simulation by creating a grid box that encompasses the active site of the protein.[16] If a co-crystallized ligand was present in the original PDB file, the center of the grid box can be set to the geometric center of that ligand.[15]

  • Configuration File: Create a configuration text file that specifies the paths to the prepared receptor and ligand files, the coordinates of the center of the grid box, and the dimensions of the search space.[20]

  • Run AutoDock Vina: Execute the AutoDock Vina program from the command line, providing the configuration file as input.[21] The software will then perform the docking simulation and generate an output file containing the predicted binding poses and their corresponding binding affinities.[21]

Phase 3: Analysis and Validation of Docking Results

The final and most critical phase is the interpretation and validation of the docking results.

Protocol: Post-Docking Analysis

  • Visualize Binding Poses: Use molecular visualization software (e.g., PyMOL, Discovery Studio) to inspect the top-scoring binding poses.[13][14]

  • Analyze Intermolecular Interactions: Identify and analyze the key interactions between the pyrrolo[1,2-a]pyrazine derivative and the amino acid residues in the binding pocket.[13] Look for hydrogen bonds, hydrophobic interactions, and pi-stacking, as these contribute to binding stability.

  • Rank Ligands: If multiple derivatives were docked, rank them based on their docking scores.[12] Generally, a more negative binding energy suggests a higher binding affinity.[12][22]

  • Docking Validation: To ensure the reliability of the docking protocol, it is essential to perform a validation step.[15][23] A common method is to re-dock the co-crystallized ligand into the active site and calculate the root-mean-square deviation (RMSD) between the docked pose and the experimental pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[23]

Data Presentation and Interpretation

The results of a docking study are often presented in a tabular format to facilitate comparison between different compounds.

Table 1: Representative Docking Data for a Series of Pyrrolo[1,2-a]pyrazine Derivatives against a Target Kinase

Compound IDBinding Affinity (kcal/mol)Number of Hydrogen BondsKey Interacting Residues
PPY-001-8.53GLU-85, LEU-132, ASP-145
PPY-002-9.24GLU-85, TYR-86, LEU-132, ASP-145
PPY-003-7.82LEU-132, ASP-145
PPY-004-9.84GLU-85, TYR-86, CYS-130, LEU-132
Control Inhibitor-10.15GLU-85, TYR-86, CYS-130, LEU-132, ASP-145

Interpreting the Data:

  • Binding Affinity: In the hypothetical data above, PPY-004 shows the most favorable binding affinity among the tested derivatives, although it is slightly less potent than the known control inhibitor.

  • Hydrogen Bonds: The number of hydrogen bonds often correlates with binding affinity. PPY-002 and PPY-004 form more hydrogen bonds than PPY-001 and PPY-003, which is consistent with their better docking scores.

  • Key Interactions: Identifying the specific amino acid residues involved in the interactions can provide valuable insights for structure-activity relationship (SAR) studies and guide the design of new derivatives with improved binding.

Conclusion and Future Directions

Molecular docking is an invaluable tool for the study of pyrrolo[1,2-a]pyrazine derivatives, enabling the rapid and cost-effective prediction of their binding modes and affinities to biological targets. By following a rigorous and well-validated protocol, researchers can gain crucial insights to guide the optimization of lead compounds and accelerate the drug discovery process. Future advancements in docking algorithms, scoring functions, and the integration of machine learning are expected to further enhance the predictive power of these computational methods.[12]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our aim is to empower you to overcome common challenges and improve the yield and purity of your synthesis.

Introduction

This compound is a valuable bicyclic lactam intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1] Its rigid structure provides a unique scaffold for the development of novel therapeutics. The synthesis, while conceptually straightforward, can present several challenges that may lead to low yields and purification difficulties. This guide provides a comprehensive overview of a reliable synthetic route and practical solutions to common experimental hurdles.

Proposed Synthetic Pathway

A common and efficient method for the synthesis of this compound involves a two-step process: first, the synthesis of the acyclic precursor, ethyl 2-((2-(pyrrolidin-1-yl)ethyl)amino)acetate, followed by an intramolecular cyclization to form the bicyclic lactam, which is then converted to its hydrochloride salt.

Synthetic Pathway A Ethyl 2-(pyrrolidin-1-yl)acetate C Ethyl 2-((2-(pyrrolidin-1-yl)ethyl)amino)acetate A->C Reductive Amination B 2-(Pyrrolidin-1-yl)ethan-1-amine B->C D Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one C->D Intramolecular Cyclization (Thermal or Acid-Catalyzed) E This compound D->E HCl Salt Formation

Caption: Proposed synthetic route to this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Step 1: Synthesis of Ethyl 2-((2-(pyrrolidin-1-yl)ethyl)amino)acetate (Precursor)

Q1: My reductive amination of ethyl 2-(pyrrolidin-1-yl)acetate and 2-(pyrrolidin-1-yl)ethan-1-amine is giving a low yield. What are the possible causes?

A1: Low yields in this step can often be attributed to several factors:

  • Inefficient Imine Formation: The initial condensation to form the imine intermediate may be incomplete. Ensure your reaction is conducted under anhydrous conditions, as water can hydrolyze the imine. The use of a dehydrating agent, such as magnesium sulfate or molecular sieves, can be beneficial.

  • Suboptimal Reducing Agent: The choice and amount of reducing agent are critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild and selective. Ensure you are using a sufficient excess (typically 1.5-2.0 equivalents) to drive the reaction to completion. If using sodium borohydride, the reaction pH should be carefully controlled (typically between 5 and 7) to favor imine reduction over aldehyde/ketone reduction.

  • Side Reactions: Over-reduction of the ester group can occur with stronger reducing agents like lithium aluminum hydride. Stick to milder reagents like STAB or sodium cyanoborohydride.

  • Work-up Issues: The product is a water-soluble amine. During aqueous work-up, ensure the pH of the aqueous layer is basic (pH > 10) to keep the product in its free base form, which is more soluble in organic solvents. Multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) are recommended.

Experimental Protocol: Reductive Amination

  • To a solution of ethyl 2-oxoacetate (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere, add 2-(pyrrolidin-1-yl)ethan-1-amine (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Intramolecular Cyclization to Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one

Q2: The intramolecular cyclization of the amino ester precursor is not proceeding or is giving a low yield of the lactam. What can I do?

A2: The efficiency of the intramolecular cyclization is highly dependent on the reaction conditions. Here are some troubleshooting strategies:

  • Thermal Cyclization: This is often the simplest method. Heating the neat amino ester under vacuum can drive the cyclization by removing the ethanol byproduct. However, excessively high temperatures can lead to decomposition. Start with a moderate temperature (e.g., 100-120 °C) and gradually increase if necessary. The reaction can also be performed in a high-boiling point, inert solvent like toluene or xylene, using a Dean-Stark apparatus to remove ethanol.

  • Acid-Catalyzed Cyclization: Trace amounts of an acid catalyst can significantly promote the lactamization.[2] We recommend using a mild acid catalyst like p-toluenesulfonic acid (p-TsOH) or acetic acid. The reaction can be performed in a solvent like toluene at reflux with a Dean-Stark trap.

  • Base-Catalyzed Cyclization: While less common for this type of cyclization, a non-nucleophilic base could potentially facilitate the reaction. However, this may also promote side reactions like ester hydrolysis.

  • Substrate Purity: Ensure your starting amino ester is pure. Impurities can interfere with the cyclization.

Troubleshooting Cyclization Start Low Yield in Cyclization Purity Check Starting Material Purity Start->Purity Thermal Optimize Thermal Conditions Start->Thermal Acid Try Acid Catalysis Start->Acid Solvent Use High-Boiling Solvent with Dean-Stark Thermal->Solvent Temp Adjust Temperature Thermal->Temp Catalyst Screen Acid Catalysts (p-TsOH, Acetic Acid) Acid->Catalyst Result Improved Yield Solvent->Result Temp->Result Catalyst->Result

Caption: Decision workflow for troubleshooting the intramolecular cyclization step.

Experimental Protocol: Thermal Cyclization

  • Place the purified ethyl 2-((2-(pyrrolidin-1-yl)ethyl)amino)acetate in a round-bottom flask equipped with a short-path distillation apparatus.

  • Heat the flask in an oil bath at 120-140 °C under a gentle vacuum.

  • Ethanol will distill off as the reaction proceeds.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • The crude product can be purified by vacuum distillation or column chromatography.

Step 3: Formation of the Hydrochloride Salt and Purification

Q3: I am having trouble isolating a pure, crystalline hydrochloride salt.

A3: The final salt formation and purification step is crucial for obtaining a high-quality product.

  • Stoichiometry of HCl: Ensure you are adding a stoichiometric amount (1.0 equivalent) of HCl to the free base. An excess of HCl can lead to an oily product that is difficult to crystallize.

  • Solvent Choice: The choice of solvent for the salt formation is critical. A solvent in which the free base is soluble but the hydrochloride salt is insoluble is ideal. Common choices include isopropanol, ethanol, or a mixture of diethyl ether and methanol.

  • Anhydrous Conditions: Use anhydrous HCl (either as a gas or a solution in an anhydrous solvent like dioxane or isopropanol). The presence of water can hinder crystallization.[3][4]

  • Crystallization Technique: If the salt precipitates as an oil, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the product can also be effective. Cooling the solution slowly can promote the formation of larger, purer crystals.

  • Purification of the Free Base: If you are consistently obtaining an impure salt, it is advisable to purify the free base (the lactam) by column chromatography or vacuum distillation before forming the salt.

Experimental Protocol: Hydrochloride Salt Formation

  • Dissolve the purified hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one in a minimal amount of anhydrous isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of anhydrous HCl in isopropanol (1.0 eq) dropwise with stirring.

  • A white precipitate should form. If not, continue stirring at low temperature and scratch the flask if necessary.

  • Allow the mixture to stir in the ice bath for 1-2 hours to ensure complete precipitation.

  • Collect the solid by filtration, wash with a small amount of cold isopropanol, and then with diethyl ether.

  • Dry the solid under vacuum to obtain the final hydrochloride salt.

Frequently Asked Questions (FAQs)

Q: What are the most common side reactions during the cyclization step?

A: The most common side reaction is the intermolecular condensation of two molecules of the amino ester to form a diketopiperazine derivative. This is more likely to occur at high concentrations. Running the reaction under high dilution conditions can favor the desired intramolecular cyclization. Polymerization can also occur at very high temperatures.

Q: How can I monitor the progress of the reactions?

A: Thin-layer chromatography (TLC) is a quick and effective method. For the reductive amination, you can monitor the disappearance of the starting aldehyde/ketone. For the cyclization, you can monitor the disappearance of the starting amino ester and the appearance of the lactam. Staining with ninhydrin can be useful for visualizing the amine-containing compounds. Liquid chromatography-mass spectrometry (LC-MS) is also highly recommended for unambiguous identification of starting materials, intermediates, and products.

Q: What is the best way to purify the final hydrochloride salt?

A: Recrystallization is the preferred method for purifying the final salt. A suitable solvent system would be one in which the salt has good solubility at high temperatures and poor solubility at low temperatures. Ethanol, methanol, or isopropanol, or mixtures of these with a non-polar co-solvent like diethyl ether or hexane, are good starting points for screening.

Data Summary

StepKey TransformationCommon ReagentsTypical YieldKey Parameters to Control
1 Reductive AminationEthyl 2-oxoacetate, 2-(pyrrolidin-1-yl)ethan-1-amine, STAB70-90%Anhydrous conditions, stoichiometry of reducing agent, pH during work-up
2 Intramolecular Cyclization-60-80%Temperature, reaction time, use of catalyst (optional), high dilution
3 HCl Salt FormationAnhydrous HCl>95%Stoichiometry of HCl, anhydrous solvent, crystallization technique

References

Technical Support Center: Purification of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this valuable chiral building block. The inherent structural features of this molecule, particularly its chirality and high polarity as a hydrochloride salt, present unique challenges. This guide provides in-depth, experience-driven solutions to common problems encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the compound's properties and handling.

Q1: What are the key physicochemical properties of this compound that influence its purification?

A1: Understanding the compound's properties is the first step to designing a successful purification strategy. As a hydrochloride salt, it is a polar, crystalline solid.[1] Its key characteristics are:

  • High Polarity: The salt form makes it highly soluble in polar protic solvents like water, methanol, and ethanol, but poorly soluble in non-polar organic solvents such as hexanes, diethyl ether, or ethyl acetate. This dictates the choice of solvents for crystallization and chromatography.

  • Chirality: The molecule possesses a stereocenter, meaning it exists as (R) and (S) enantiomers.[2][3][4] If a specific enantiomer is required, a chiral separation technique is mandatory.

  • Hygroscopicity: Like many hydrochloride salts, it can absorb moisture from the atmosphere. This can affect accurate weighing and may introduce water into solvent systems, potentially hindering crystallization.

  • Thermal Stability: While generally stable, prolonged exposure to high temperatures, especially in the presence of reactive impurities, can lead to degradation. It is recommended to use moderate temperatures for solvent removal.

Q2: What are the common impurities I should expect during the synthesis and purification of this compound?

A2: Impurities can arise from starting materials, side reactions, or degradation. While specific impurities are synthesis-dependent, they generally fall into these categories:

  • Unreacted Starting Materials: Incomplete cyclization can leave residual proline or ethylenediamine derivatives in the crude product.

  • Reaction By-products: Dehydrated or oxidized variants of the target molecule can form under harsh reaction conditions.

  • Diastereomers: If a chiral starting material is used to synthesize a specific enantiomer, the corresponding diastereomer may be present.

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., DMF, acetonitrile, alcohols) can be trapped in the solid product.

  • Enantiomeric Impurity: The presence of the undesired enantiomer in a product that is supposed to be enantiomerically pure.

Q3: How should I properly store this compound?

A3: Proper storage is critical to maintain the integrity and purity of the compound. Based on supplier recommendations and the compound's chemical nature, the following storage conditions are advised:

  • Temperature: Store at 2–8°C.[5][6]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and air oxidation.

  • Container: Use a tightly sealed container.

  • Light: Protect from light, as some heterocyclic compounds can be light-sensitive.[5][6]

Section 2: Troubleshooting Guide for Purification Challenges

This guide provides a problem-and-solution framework for specific issues encountered during purification experiments.

Challenge Area 1: Purification by Recrystallization

Recrystallization is the primary method for purifying the hydrochloride salt. However, its high polarity can make solvent selection tricky.

Problem 1: My compound "oils out" or precipitates as an amorphous solid instead of forming crystals.

  • Probable Cause: This is a classic sign of supersaturation being reached too quickly or the chosen solvent system being inappropriate. The compound's solubility in the primary solvent is too high, and the addition of an anti-solvent causes it to crash out of solution before it can form an ordered crystal lattice.

  • Solution Strategy:

    • Re-dissolve: Gently warm the mixture to re-dissolve the oil or amorphous solid.

    • Solvent System Optimization: The key is to find a solvent/anti-solvent pair where the compound is soluble in the solvent (e.g., methanol, ethanol) but insoluble in the anti-solvent (e.g., methyl tert-butyl ether (MTBE), diethyl ether, or acetone).

    • Controlled Precipitation: Add the anti-solvent very slowly to the dissolved compound at a slightly elevated temperature until the solution becomes faintly turbid.

    • Slow Cooling: Allow the solution to cool to room temperature slowly, without disturbance. If no crystals form, try scratching the inside of the flask with a glass rod to induce nucleation.

    • Refrigeration: Once crystals begin to form at room temperature, the flask can be moved to a refrigerator (2–8°C) to maximize yield.

Problem 2: Purity does not improve significantly after recrystallization.

  • Probable Cause: The impurities have similar solubility profiles to the desired compound and are co-crystallizing.

  • Solution Strategy:

    • Perform a Second Recrystallization: A sequential recrystallization can sometimes leave behind the more soluble impurities.

    • Change the Solvent System: Switch to a different solvent/anti-solvent pair. For example, if you used Methanol/MTBE, try Ethanol/Ethyl Acetate. Different solvent systems can alter the relative solubilities of your product and impurities.

    • Consider a pH Adjustment (for the free base): If the issue is persistent, consider purifying the free base first. Neutralize the hydrochloride salt, extract the free base into an organic solvent, purify it via silica gel chromatography, and then reform the hydrochloride salt by adding a stoichiometric amount of HCl in a suitable solvent (like HCl in ether or isopropanol).

Challenge Area 2: Enantiomeric Separation by Chiral HPLC

Achieving baseline separation of the (R) and (S) enantiomers is crucial for applications requiring enantiopure material.

Problem: I am not seeing any separation of the enantiomers on my chiral column.

  • Probable Cause: The combination of the chiral stationary phase (CSP) and the mobile phase is not suitable for creating the necessary transient diastereomeric complexes that allow for separation.

  • Solution Strategy:

    • Verify Column Suitability: Polysaccharide-based CSPs (e.g., derivatized amylose or cellulose) are often the most effective for a wide range of chiral compounds.[7][8] Ensure you are using a column known for broad applicability.

    • Mobile Phase Optimization: This is the most critical factor. The interaction between the analyte and the CSP is a competitive process with the mobile phase.[7]

      • Normal Phase (NP): Start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). Systematically vary the percentage of the alcohol (e.g., from 5% to 25%).

      • Polar Organic (PO) Mode: Use a single polar solvent like ethanol or acetonitrile. This mode can offer sharp peaks and short run times.[7]

      • Additives: Small amounts of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) can dramatically improve peak shape and resolution by suppressing unwanted ionic interactions with the stationary phase. For a hydrochloride salt, a basic additive may be less intuitive but can sometimes be effective with the free base form.

    • Parameter Adjustment: Lower the column temperature to enhance the stability of the diastereomeric interactions, which can increase resolution. Also, try reducing the flow rate to allow more time for equilibration.

Section 3: Standardized Protocols

These protocols provide a starting point for common laboratory procedures. Always adapt them based on your specific observations and analytical results.

Protocol 1: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

This method is for determining the chemical purity of a sample, not for separating enantiomers.

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmStandard for small molecule analysis.
Mobile Phase A 0.1% Formic Acid in WaterProvides good protonation for MS detection and sharp peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic eluent.
Gradient 5% B to 95% B over 20 minutesA broad gradient helps to elute a wide range of potential impurities.[9]
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 210 nm or ELSD/CADThe molecule lacks a strong chromophore, so low UV or a universal detector is needed.
Injection Vol. 5 µL
Sample Prep. 1 mg/mL in Water/Acetonitrile (50:50)Ensures complete dissolution.
Protocol 2: Chiral Separation by HPLC

This protocol is a starting point for resolving the (R) and (S) enantiomers. Optimization is almost always required.

ParameterRecommended SettingRationale
Column Chiralpak® IA or similar amylose-based CSPPolysaccharide columns show broad selectivity.[10][11]
Mobile Phase n-Hexane / Isopropanol (80:20 v/v)A typical starting point for normal phase chiral separations.
Flow Rate 0.8 mL/minA slightly lower flow rate can improve resolution.
Column Temp. 25 °CRoom temperature is a good starting point. Lowering it may improve separation.
Detection UV at 210 nm
Sample Prep. 1 mg/mL in mobile phaseIt is critical to dissolve the sample in the mobile phase to avoid peak distortion.

Section 4: Visual Workflow Guides

Guide 1: Decision Tree for Purification Strategy

This diagram outlines a logical path for selecting the right purification method based on the purity of the crude material.

purification_strategy start Crude Product (Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one HCl) purity_check Analyze Purity (RP-HPLC) start->purity_check decision Purity > 95%? purity_check->decision recrystallize Final Polish: Recrystallization decision->recrystallize Yes chrom_path Major Purification Needed decision->chrom_path No final_product Pure Product recrystallize->final_product convert_to_fb Neutralize to Free Base (e.g., aq. NaHCO3, extract with DCM) chrom_path->convert_to_fb silica_chrom Silica Gel Chromatography (e.g., DCM/MeOH gradient) convert_to_fb->silica_chrom reform_salt Reform HCl Salt (HCl in Ether or IPA) silica_chrom->reform_salt chiral_decision Enantiopure Required? reform_salt->chiral_decision chiral_decision->final_product No (Racemate OK) chiral_hplc Chiral HPLC Separation chiral_decision->chiral_hplc Yes chiral_hplc->final_product

Caption: A decision-making workflow for purifying the target compound.

Guide 2: Troubleshooting Chiral HPLC Separation

This workflow provides a systematic approach to optimizing a chiral HPLC method when the initial attempt fails.

chiral_troubleshooting start Initial Chiral HPLC Run: No or Poor Resolution (Rs < 1.5) step1 Step 1: Modify Mobile Phase - Vary alcohol % (e.g., 10-30% IPA) - Switch alcohol (IPA -> EtOH) start->step1 check1 Resolution Improved? step1->check1 step2 Step 2: Change Elution Mode Switch from Normal Phase (Hex/IPA) to Polar Organic (e.g., pure EtOH or MeCN) check1->step2 No success Optimized Method (Rs >= 1.5) check1->success Yes check2 Resolution Improved? step2->check2 step3 Step 3: Adjust Temperature & Flow - Lower Temperature (e.g., 15°C) - Reduce Flow Rate (e.g., 0.5 mL/min) check2->step3 No check2->success Yes check3 Resolution Improved? step3->check3 step4 Step 4: Try a Different CSP Switch from Amylose-based to Cellulose-based column (or vice-versa) check3->step4 No check3->success Yes step4->start Re-evaluate with new column

Caption: A systematic workflow for troubleshooting chiral HPLC separations.

References

Technical Support Center: Optimizing Pyrrolo[1,2-a]pyrazine Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrolo[1,2-a]pyrazines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the formation of this important heterocyclic scaffold. As Senior Application Scientists, we have compiled our expertise to help you navigate the common challenges and optimize your reaction conditions for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyrrolo[1,2-a]pyrazines?

The synthesis of the pyrrolo[1,2-a]pyrazine core can be achieved through several strategic approaches. The most prevalent methods involve the condensation of a pyrrole derivative with a biselectrophilic pyrazine precursor, or vice-versa. Key established methods include:

  • Tschitschibabin Reaction and Modifications: This classic method involves the reaction of 2-(aminomethyl)pyridine derivatives with α-dicarbonyl compounds, which can be adapted for pyrrole-based starting materials.

  • Pictet-Spengler Reaction: A powerful strategy that involves the condensation of a tryptamine equivalent with an aldehyde or ketone, followed by cyclization. For pyrrolo[1,2-a]pyrazines, a related approach using a 2-aminoethylpyrrole derivative is employed.

  • Multicomponent Reactions (MCRs): Modern synthetic chemistry often favors MCRs for their efficiency and atom economy. The Groebke-Blackburn-Bienaymé reaction, for instance, is a prominent example where an isocyanide, an aldehyde, and an amidine-type substrate (like a 2-aminopyrazine) react in a single pot to form the fused heterocyclic system.

  • Metal-Catalyzed Cross-Coupling Reactions: Palladium- or copper-catalyzed reactions, such as the Buchwald-Hartwig amination, can be used to form key C-N bonds in the final cyclization step to construct the pyrazine ring onto a pyrrole scaffold.

Q2: I am observing low yields in my reaction. What are the primary factors to investigate?

Low yields are a common issue in many organic syntheses. For pyrrolo[1,2-a]pyrazine formation, the following factors are the most critical to evaluate:

  • Reagent Quality and Stoichiometry: Ensure the purity of your starting materials. Impurities can act as catalyst poisons or participate in side reactions. Also, carefully control the stoichiometry of your reactants; a slight excess of one reactant may be beneficial, but large excesses can lead to side product formation.

  • Solvent Choice: The polarity and boiling point of the solvent can significantly impact reaction rates and equilibria. Aprotic polar solvents like DMF or DMSO can be effective for nucleophilic substitution reactions, while less polar solvents like toluene or xylene are often used for condensation reactions where water removal is necessary.

  • Reaction Temperature and Time: These two parameters are intrinsically linked. Insufficient temperature or time may lead to incomplete conversion. Conversely, excessive heat or prolonged reaction times can cause degradation of starting materials, intermediates, or the final product. We recommend performing a time-course study at a fixed temperature to determine the optimal reaction duration.

  • Atmosphere Control: Many of the intermediates and catalysts used in these syntheses are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and decomposition.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Formation of a Complex Mixture of Side Products

Symptoms: Your crude reaction mixture shows multiple spots on TLC, and the NMR spectrum is complex and difficult to interpret.

Potential Causes & Solutions:

  • Cause A: Competing Reaction Pathways. The intermediates in your reaction may be susceptible to alternative cyclization or substitution pathways.

    • Solution: Modify the reaction conditions to favor the desired pathway. For example, in a Pictet-Spengler type reaction, the choice of acid catalyst can be crucial. Brønsted acids like TFA or p-TsOH may be effective, but Lewis acids such as Sc(OTf)₃ or Yb(OTf)₃ can sometimes offer superior selectivity.

  • Cause B: Product Degradation. The target pyrrolo[1,2-a]pyrazine may be unstable under the reaction conditions, especially at elevated temperatures or in the presence of strong acids or bases.

    • Solution: As mentioned in the FAQs, perform a time-course study to identify the point of maximum product formation before significant degradation occurs. If possible, lower the reaction temperature and extend the reaction time.

  • Cause C: Undesired Reactivity of Functional Groups. If your starting materials contain other reactive functional groups, they may be participating in unintended side reactions.

    • Solution: Employ protecting groups for sensitive functionalities that are not involved in the key bond-forming steps. For example, an ester or a BOC group can protect a carboxylic acid or an amine, respectively.

Experimental Workflow: Optimizing a Pictet-Spengler Type Reaction

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Start 2-(1H-pyrrol-2-yl)ethanamine + Aldehyde/Ketone Solvent_Screen Solvent Screen: DCM, Toluene, MeCN Start->Solvent_Screen Catalyst_Screen Catalyst Screen: TFA, p-TsOH, Sc(OTf)3 Solvent_Screen->Catalyst_Screen Temp_Screen Temperature Screen: RT, 50 °C, 80 °C Catalyst_Screen->Temp_Screen Time_Course Time-Course Study at Optimal Conditions Temp_Screen->Time_Course Concentration_Opt Concentration Optimization: 0.1 M, 0.5 M, 1.0 M Time_Course->Concentration_Opt Workup_Opt Workup & Purification Protocol Development Concentration_Opt->Workup_Opt Final_Protocol Final_Protocol Workup_Opt->Final_Protocol Optimized Protocol

Caption: Workflow for optimizing a Pictet-Spengler type reaction.

Problem 2: Difficulty in Product Purification

Symptoms: The desired product co-elutes with starting materials or byproducts during column chromatography, or it is difficult to crystallize.

Potential Causes & Solutions:

  • Cause A: Similar Polarity of Components. The product and impurities may have very similar polarities, making chromatographic separation challenging.

    • Solution 1: Change the Stationary Phase. If standard silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a C18-functionalized reverse-phase silica.

    • Solution 2: Modify the Mobile Phase. A systematic screen of different solvent systems is recommended. For normal phase chromatography, consider adding a small amount of a third solvent, such as methanol or triethylamine, to the hexane/ethyl acetate mobile phase to improve separation.

  • Cause B: Product is an Oil or Amorphous Solid. Many nitrogen-containing heterocycles are not crystalline.

    • Solution 1: Salt Formation. If your pyrrolo[1,2-a]pyrazine has a basic nitrogen, you can attempt to form a salt (e.g., hydrochloride or trifluoroacetate) which is often more crystalline and easier to handle.

    • Solution 2: Trituration. This technique involves washing the crude product with a solvent in which the desired compound is insoluble, but the impurities are soluble.

Table 1: Troubleshooting Guide for Pyrrolo[1,2-a]pyrazine Synthesis

Issue Potential Cause Recommended Action
Low or No Product Formation Inactive catalyst or reagentsVerify the quality and age of catalysts and reagents. Use freshly distilled solvents.
Incorrect reaction temperatureScreen a range of temperatures (e.g., room temperature, 50 °C, reflux).
Inappropriate solventTest solvents with different polarities (e.g., DCM, THF, DMF, Toluene).
Formation of Multiple Products Side reactions are competingAdd a dehydrating agent (e.g., molecular sieves) for condensation reactions.
Product degradationMonitor the reaction by TLC or LC-MS and stop it before significant degradation occurs.
Incomplete Reaction Insufficient reaction timeExtend the reaction time and monitor for completion.
Reversible reactionIf the reaction is an equilibrium, consider using a Dean-Stark apparatus to remove water.
Poor Reproducibility Sensitivity to air or moistureEnsure the reaction is performed under an inert atmosphere (N₂ or Ar).
Problem 3: Reaction Stalls or is Sluggish

Symptoms: The reaction proceeds very slowly or stops before all the starting material is consumed.

Potential Causes & Solutions:

  • Cause A: Catalyst Deactivation. The catalyst may be poisoned by impurities in the starting materials or solvent, or it may degrade over time at the reaction temperature.

    • Solution: Use high-purity, anhydrous solvents and reagents. If using a metal catalyst, ensure that the ligands are stable under the reaction conditions. In some cases, adding a second portion of the catalyst mid-reaction can be beneficial.

  • Cause B: Insufficient Activation Energy. The reaction may simply require more energy to proceed at a reasonable rate.

    • Solution: Increase the reaction temperature. If the reaction is being run at room temperature, try heating it to 50-80 °C. Microwave-assisted synthesis can also be a powerful tool for accelerating sluggish reactions.

Mechanism Visualization: Groebke-Blackburn-Bienaymé Multicomponent Reaction

G cluster_0 Reaction Components cluster_1 Reaction Cascade Amidine 2-Aminopyrazine Imine_Formation Formation of Iminium Intermediate Amidine->Imine_Formation Aldehyde Aldehyde Aldehyde->Imine_Formation Isocyanide Isocyanide Nucleophilic_Attack Nucleophilic Attack by Isocyanide Isocyanide->Nucleophilic_Attack Imine_Formation->Nucleophilic_Attack Intramolecular_Cyclization Intramolecular [4+1] Cycloaddition Nucleophilic_Attack->Intramolecular_Cyclization Final_Product Pyrrolo[1,2-a]pyrazine Intramolecular_Cyclization->Final_Product

Caption: Key steps in the Groebke-Blackburn-Bienaymé reaction.

Concluding Remarks

The synthesis of pyrrolo[1,2-a]pyrazines is a field of active research with numerous applications in medicinal chemistry and materials science. While challenges in the synthesis can arise, a systematic and logical approach to troubleshooting, as outlined in this guide, will enable you to overcome these obstacles. Remember to always prioritize safety and to consult the relevant literature for specific details pertaining to your particular synthetic route.

Technical Support Center: Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for enhancing the purity of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs). Our goal is to provide you with the causal insights and validated methodologies needed to overcome common purification challenges.

Frequently Asked Questions (FAQs)

Initial Purity Assessment & Strategy

Question 1: I have just synthesized a crude batch of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one HCl. What is the first step to assess its purity and decide on a purification strategy?

Answer: The critical first step is to perform a comprehensive initial analysis of your crude material to understand the impurity profile. This data-driven approach prevents wasted effort on suboptimal purification methods. We recommend a multi-pronged analytical strategy.

A logical workflow for this initial assessment is crucial. It begins with understanding what you have and guides you toward the most efficient purification path.

start Crude Product (Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one HCl) analysis Initial Purity Analysis: - 1H NMR - LC-MS - Karl Fischer (KF) - TGA start->analysis decision Impurity Profile Identified? analysis->decision decision->analysis No, needs more data strategy Select Purification Strategy decision->strategy Yes recryst Recrystallization strategy->recryst High purity, crystalline solid chrom Column Chromatography strategy->chrom Complex mixture, oily solid other Other Techniques (e.g., Acid-Base Wash) strategy->other Specific impurities present

Caption: Initial analysis and purification strategy workflow.

Recommended Initial Analytical Techniques:

Analytical TechniquePurposePotential Findings
¹H NMR Spectroscopy To confirm the structure of the desired product and identify major organic impurities.Unreacted starting materials, reaction by-products, residual organic solvents.
LC-MS (Liquid Chromatography-Mass Spectrometry) To separate and identify the masses of the main component and minor impurities.Provides an initial purity percentage (area %) and molecular weights of unknown impurities, guiding their identification.
Karl Fischer (KF) Titration To quantify the water content.[1]Hydrochloride salts can be hygroscopic; high water content can affect yield calculations and stability.
TGA (Thermogravimetric Analysis) To determine the presence of non-volatile impurities and assess thermal stability.[1]Inorganic salts, residual non-volatile solvents.

Based on these results, you can select the most appropriate purification strategy. If the crude product is >90% pure with few impurities, recrystallization is often the most efficient method. If it's a complex mixture or an oil, column chromatography may be necessary.[2]

Recrystallization Troubleshooting

Question 2: I'm trying to recrystallize my Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one HCl, but it's "oiling out" instead of forming crystals. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[3] This is a common issue, especially when impurities are present that depress the melting point.

Causality & Solutions:

  • High Impurity Load: A significant amount of impurities can lower the melting point of the mixture, causing it to liquefy.

    • Solution: Attempt a preliminary purification. A simple solvent wash (trituration) with a solvent in which your product is insoluble but impurities are (e.g., diethyl ether or ethyl acetate) can remove a significant portion of impurities before recrystallization.

  • Incorrect Solvent Choice: The solvent's boiling point may be too high.

    • Solution: Switch to a lower-boiling point solvent or use a solvent/anti-solvent system. For amine hydrochlorides, polar solvents like ethanol or isopropanol are good starting points.[4]

  • Cooling Rate is Too Fast: Rapid cooling encourages precipitation rather than ordered crystal growth.[3]

    • Solution: Slow down the cooling process. Allow the flask to cool to room temperature slowly on a benchtop before moving it to an ice bath. Insulating the flask can help.

  • Insufficient Solvent: Using too little solvent can lead to premature supersaturation at a high temperature.

    • Solution: While the goal is a saturated solution, you may need to add slightly more hot solvent to keep the compound dissolved longer as it cools. Return the oiled-out mixture to the heat, add more solvent until the oil dissolves completely, and then cool slowly.[3]

Question 3: How do I select the best solvent system for recrystallizing this hydrochloride salt?

Answer: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[4] For hydrochloride salts, which are polar, polar solvents are generally required.[4]

Solvent Selection Strategy:

Solvent ClassExamplesSuitability for Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one HClRationale & Considerations
Alcohols Methanol, Ethanol, Isopropanol (IPA)Excellent (Primary Choice) Good solubility when hot, lower solubility when cold. Ethanol and IPA are often preferred over methanol due to lower toxicity and volatility.[4]
Water H₂OGood (Often in a co-solvent system) Highly polar, often dissolves the salt too well at room temperature, leading to low recovery. Best used in combination with an alcohol (e.g., Ethanol/Water) to modulate solubility.[5]
Ketones AcetoneFair (Use with caution) Can sometimes work, but may have intermediate solubility. Risk of side reactions (e.g., aldol condensation) if basic impurities are present.
Ethers / Hydrocarbons Diethyl ether, Hexanes, TolueneExcellent (As Anti-solvents) Your compound is likely insoluble in these nonpolar solvents. They are ideal for use as an anti-solvent in a two-solvent recrystallization system.[4]

A two-solvent (solvent/anti-solvent) system is highly effective. Dissolve the crude compound in a minimum amount of a hot "good" solvent (like ethanol), then slowly add a "poor" solvent (like diethyl ether) until the solution becomes cloudy (the cloud point). Gently reheat to clarify and then allow to cool slowly.[4]

Impurity Identification & Removal

Question 4: My NMR and LC-MS show a persistent impurity. How can I identify and remove it?

Answer: Identifying an unknown impurity requires a systematic approach combining analytical data with knowledge of the reaction chemistry.

start Persistent Impurity Detected (by LC-MS, NMR) ms_data Analyze High-Resolution Mass Spec (HRMS) Data start->ms_data pathways Consider Reaction Pathways: - Unreacted Starting Materials - Reagent-Related Impurities - By-products (e.g., dimers) - Degradants start->pathways hypothesis Formulate Hypothesis on Impurity Structure ms_data->hypothesis pathways->hypothesis removal Devise Removal Strategy hypothesis->removal wash pH-Based Wash (Acid/Base Extraction) removal->wash Basic/Acidic Impurity recryst_mod Modified Recrystallization removal->recryst_mod Similar Polarity chrom Chromatography removal->chrom Difficult Separation

Caption: Workflow for impurity identification and removal.

Step-by-Step Identification & Removal:

  • Gather Data: Use LC-MS to get the molecular weight of the impurity. If possible, obtain a high-resolution mass spectrum (HRMS) to determine its elemental formula.

  • Hypothesize Structure: Compare the impurity's molecular weight to potential sources:

    • Starting Materials: Is the mass consistent with any unreacted reagents?

    • By-products: Could it be a dimer, an incompletely cyclized intermediate, or a product from a side reaction? Pyrrolopyrazine synthesis can involve several steps where intermediates may persist.[6]

    • Degradants: Forced degradation studies (exposing the compound to acid, base, heat, light, and oxidation) can help identify potential degradation products and pathways.[7][8][9]

  • Select a Removal Strategy:

    • Acidic/Basic Impurities: If the impurity lacks the basic nitrogen of your product, an acid-base extraction might work. Dissolve the crude material in an organic solvent, wash with a mild aqueous base to remove acidic impurities, or wash with an acidic solution to remove other basic impurities that may have different pKa values.

    • Recrystallization: If the impurity has a slightly different polarity, a carefully chosen recrystallization solvent system may leave it in the mother liquor.

    • Chromatography: For isomers or impurities with very similar polarity, flash column chromatography on silica gel may be required. Note that the hydrochloride salt will likely stick to the silica. It is often necessary to first neutralize the salt to the free base, perform the chromatography, and then reform the HCl salt on the purified product.

Question 5: My final product has a high residual solvent content after drying. What is the best way to remove it?

Answer: Removing residual solvents is crucial for pharmaceutical applications. The appropriate drying technique depends on the solvent to be removed and the thermal stability of your compound.[10][11] Headspace GC-MS is the standard method for quantifying residual solvents.[1][12]

Recommended Drying Techniques:

Drying MethodDescriptionBest For RemovingConsiderations
Vacuum Oven Drying Heating the solid under reduced pressure.High-boiling point solvents (e.g., water, ethanol, isopropanol).This is the most common and effective method. The vacuum lowers the boiling point of solvents, allowing for their removal at a lower temperature, which prevents thermal degradation of the product.[11][13]
Lyophilization (Freeze Drying) The material is frozen, and then the pressure is reduced, allowing the frozen solvent (usually water) to sublimate directly from a solid to a gas.Primarily water, especially for amorphous or heat-sensitive materials.Produces a fine, often amorphous powder. It is an excellent method for removing water without heat.[11][14]
High-Vacuum Manifold Drying at room temperature under high vacuum (<1 Torr).Volatile solvents (e.g., DCM, diethyl ether, ethyl acetate).Slower for less volatile solvents like water or ethanol but avoids any heat exposure.

Pro-Tip: Be aware of solvate formation. Sometimes, solvent molecules (especially water or alcohols) can be incorporated into the crystal lattice, forming a stable solvate or hydrate.[15][16][17] These incorporated solvents cannot be removed by simple drying and may require re-dissolving and crystallizing from a different, non-solvating solvent.

Question 6: My compound is chiral. How do I confirm the enantiomeric purity?

Answer: For chiral molecules like Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one, confirming enantiomeric purity is critical as different enantiomers can have vastly different biological activities.[18][19] Standard HPLC or NMR will not distinguish between enantiomers.

Chiral Separation Techniques:

  • Chiral HPLC: This is the gold standard. It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. A variety of CSPs are available, and method development is required to find the optimal column and mobile phase for separation.[20][21]

  • Chiral Capillary Electrophoresis (CE): An alternative technique that can provide excellent resolution for chiral separations.[18]

If your synthesis is not stereospecific and results in a racemic mixture, you will need to perform a chiral resolution to separate the (R) and (S) enantiomers, typically via chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Troubleshooting Guide: Detailed Protocols

Protocol 1: High-Purity Recrystallization (Two-Solvent Method)

This protocol is designed for situations where a single solvent does not provide ideal solubility characteristics. It uses a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not.

Objective: To achieve >99.5% purity for a crude solid that is already >90% pure.

Methodology:

  • Solvent Selection:

    • Choose a polar "solvent" in which the hydrochloride salt is readily soluble when hot. Primary Choice: Isopropanol (IPA) or Ethanol. [4]

    • Choose a miscible, nonpolar "anti-solvent" in which the salt is insoluble. Primary Choice: Diethyl Ether or Methyl tert-Butyl Ether (MTBE). [4]

  • Dissolution:

    • Place the crude Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one HCl (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask with a magnetic stir bar.

    • Add the minimum amount of hot solvent (e.g., hot IPA) dropwise while stirring and heating until the solid just dissolves completely. Using the absolute minimum is key to maximizing yield.[4]

  • Hot Filtration (Optional but Recommended):

    • If any insoluble particulate matter is visible, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

  • Addition of Anti-Solvent:

    • While the solution is still hot, add the anti-solvent (e.g., MTBE) dropwise with vigorous stirring.

    • Continue adding until you observe persistent cloudiness (the "cloud point"). This indicates the solution is saturated.

    • If necessary, add a few drops of the hot solvent to re-clarify the solution, ensuring you are at the precise point of saturation.

  • Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask. Slow cooling is essential for forming large, pure crystals.[3]

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold anti-solvent to remove any residual mother liquor containing impurities.

    • Break the vacuum and gently press the crystals with a spatula to remove excess solvent.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. This effectively removes residual solvents.[11]

Protocol 2: Purity Determination by HPLC-UV

Objective: To accurately quantify the purity of the final product and detect any related substance impurities.

Methodology:

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (as the target molecule may lack a strong chromophore).

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase (or a suitable diluent like water/acetonitrile) to a concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Inject the sample solution.

    • Integrate all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

  • Validation:

    • This method should be validated according to ICH guidelines, including specificity, linearity, accuracy, and precision, especially for GMP applications.[7] A forced degradation study is crucial to prove the method is "stability-indicating," meaning it can separate the active ingredient from its degradation products.[22]

References

Addressing batch-to-batch variability of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Development Division

Welcome to the technical support center for Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride (CAS No. 1628557-06-1). This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot the common yet critical issue of batch-to-batch variability. Ensuring consistency is paramount for reproducible experimental results and the successful progression of drug development programs.

Batch-to-batch variation of active pharmaceutical ingredients (APIs) is a significant challenge in the pharmaceutical industry.[1] Even when batches are chemically identical, subtle differences in physical properties can lead to significant variations in performance, stability, and downstream processability.[1][2] This document provides a structured, question-and-answer-based approach to help you identify, characterize, and control the variables that impact the quality and consistency of your material.

Section 1: Frequently Asked Questions (FAQs) - Initial Batch Assessment

This section covers the essential first steps upon receiving and evaluating a new batch of this compound.

Q1: What are the critical quality control (QC) checks I should perform on a new batch before use?

A1: A comprehensive initial assessment is crucial to establish a baseline and ensure the material meets required specifications. We recommend a multi-faceted approach focusing on identity, purity, and key physical properties.

  • Identity Confirmation: Verify the material is indeed this compound.

    • Techniques: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The spectral data should be consistent with the known structure and reference spectra.

  • Chemical Purity: Quantify the amount of the target compound and detect any impurities.

    • Primary Technique: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential.[3] This method should be capable of separating the main peak from potential process impurities and degradation products.

    • Orthogonal Technique: Gas Chromatography-Mass Spectrometry (GC-MS) can be used to screen for volatile or semi-volatile impurities.[4]

  • Chiral Purity: As the molecule possesses a stereocenter, confirming the enantiomeric excess (e.e.) is critical, especially if the biological activity is stereospecific.[5][6]

    • Technique: Chiral HPLC is the industry standard for accurate enantiomeric purity determination.[5]

  • Physical Characterization: Physical properties can dramatically affect downstream performance.

    • Polymorphism: Use Powder X-Ray Diffraction (PXRD) to identify the crystalline form. Different polymorphs can have different solubilities and stabilities.[7][8]

    • Appearance & Color: A simple visual inspection is a fast, preliminary check. Any deviation from a white or off-white solid should be investigated.

Q2: My new batch has a slight yellow or brown tint, whereas previous batches were white. Is this a cause for concern?

A2: Yes, this requires immediate investigation. While a slight color change might not always impact function, it is a clear indicator of a chemical difference between batches.

  • Causality: Color in organic molecules typically arises from the presence of chromophores, which are molecular entities that absorb light in the visible spectrum.[9] These are often highly conjugated systems or trace metal impurities. The appearance of color suggests the presence of a new, unwanted impurity that may have formed during synthesis, purification, or storage.[9]

  • Troubleshooting Steps:

    • Quantify the Impurity: Use a sensitive HPLC-UV/Vis method, scanning across a range of wavelengths to detect the impurity responsible for the color.

    • Identify the Impurity: If the impurity is present at a significant level (>0.1%), isolation via preparative HPLC followed by structural elucidation using LC-MS and NMR is recommended.[3][10]

    • Assess the Source: The impurity could be a process-related side product, a degradation product from exposure to heat or light, or a contaminant from raw materials.[11] Review the Certificate of Analysis (CoA) for the starting materials used in the synthesis of the discolored batch.

Section 2: Troubleshooting Guide for Common Variability Issues

This section provides a deeper dive into specific problems you may encounter and a logical workflow to diagnose the root cause.

Troubleshooting Workflow

The following diagram outlines a general workflow for diagnosing batch-to-batch variability.

TroubleshootingWorkflow A Observed Problem (e.g., Inconsistent biological activity, poor solubility, different appearance) B Step 1: Review Certificate of Analysis (CoA) - Compare purity, impurity profile, water content - Check for changes in specifications A->B Start Here C Step 2: Chemical Purity Analysis B->C D Step 3: Physical Property Analysis B->D E Step 4: Chiral Integrity Check B->E RC1 Root Cause: Chemical Impurity (Process-related or Degradant) C->RC1 HPLC / LC-MS reveals new or elevated impurity RC2 Root Cause: Polymorphic Form Change (Metastable vs. Stable Form) D->RC2 PXRD shows different diffraction pattern RC3 Root Cause: Particle Size / Surface Area (Affects dissolution rate) D->RC3 Laser Diffraction / Microscopy shows different particle size RC4 Root Cause: Chiral Impurity (Racemization or Isomer) E->RC4 Chiral HPLC shows reduced enantiomeric excess

Caption: General workflow for troubleshooting batch-to-batch variability.

2.1 Chemical Purity and Impurities

Q3: My biological assay results are inconsistent between two batches, but the HPLC purity on the CoAs is >99% for both. What could be the issue?

A3: This is a classic problem where standard HPLC purity analysis can be misleading. Several factors could be at play:

  • Causality - The "Invisible" Impurity:

    • Co-elution: A critical impurity may be co-eluting with your main peak under the specific HPLC conditions used for the CoA. The method may not be "stability-indicating."[3]

    • Poor UV Absorption: The impurity might be a poor chromophore and thus have a very low response with a UV detector, making it appear insignificant in the chromatogram.

    • Biologically Potent Impurity: The impurity could be present at a very low level (e.g., <0.1%) but be highly potent, either as an agonist or antagonist in your assay, significantly skewing the results.

  • Troubleshooting Protocol:

    • Method Scrutiny: Re-run both batches on your own HPLC system. Critically, use a different method or modify the existing one (e.g., change the gradient, mobile phase, or column chemistry) to look for hidden peaks. Employ a Photodiode Array (PDA) detector to check for peak purity.

    • Use a Universal Detector: Analyze both batches using a detector that is less dependent on chromophores, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), alongside a Mass Spectrometer (MS). This will provide a more accurate picture of the relative concentrations of all non-volatile components.

    • Impurity Identification: If a new impurity is detected, its structure must be determined. Understanding the impurity's structure can provide clues about its origin and potential biological activity.[10][12]

2.2 Physical Properties: Polymorphism and Particle Size

The physical form of an API can be just as important as its chemical purity.[13] Changes in the solid state can profoundly impact bioavailability and processability.[14]

Q4: I'm observing a significant difference in the dissolution rate between two batches. What physical properties should I investigate?

A4: Dissolution rate is primarily governed by two physical properties: the crystalline form (polymorphism) and the particle size distribution (PSD).[14][15]

  • Causality - Polymorphism: Different polymorphs of a compound are distinct crystalline arrangements of the same molecule.[8] These different arrangements can have unique physical properties, including solubility and melting point. A more thermodynamically stable polymorph will generally have lower solubility and a slower dissolution rate compared to a metastable form.[14] An uncontrolled crystallization process can lead to the formation of different or mixed polymorphs between batches.[7][8]

  • Causality - Particle Size: For a given polymorphic form, the dissolution rate is directly proportional to the surface area of the particles. Smaller particles have a larger surface-area-to-volume ratio and will dissolve faster. Inconsistent control over crystallization or milling processes is a common source of PSD variability.[16][17]

Troubleshooting Protocol:

  • Polymorph Analysis:

    • Primary Screen (PXRD): Run a Powder X-Ray Diffraction pattern for each batch. A difference in peak positions indicates a different polymorphic form. See Protocol 3 for a sample methodology.

    • Thermal Analysis (DSC): Differential Scanning Calorimetry can be used to detect differences in melting points or phase transitions, which are characteristic of specific polymorphs.[8]

  • Particle Size Analysis:

    • Technique: Use laser diffraction to measure the particle size distribution of both batches. Pay close attention to the D10, D50 (median), and D90 values to understand the full distribution.

    • Microscopy: A simple visual confirmation with a microscope can quickly reveal major differences in particle size and shape (morphology).

The diagram below illustrates how manufacturing processes influence these critical physical attributes.

PhysicalProperties A Crystallization Process (Solvent, Temperature, Cooling Rate) P1 Polymorphic Form A->P1 P2 Particle Size Distribution A->P2 P3 Chemical Purity A->P3 B Downstream Processing (Filtration, Drying, Milling) B->P1 Can induce phase change B->P2 FP Final Product Attributes (Dissolution, Bioavailability, Stability) P1->FP P2->FP P3->FP

References

Validation & Comparative

Comparative analysis of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride with other inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Pyrrolopyrazine Scaffold: From a Synthetic Core to Potent Inhibitors

This guide provides a comparative analysis of enzyme inhibitors derived from the hexahydropyrrolo[1,2-a]pyrazine core structure. While Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride is primarily recognized as a crucial synthetic intermediate, its rigid, polycyclic framework serves as an excellent scaffold for the development of highly selective and potent modulators of biological targets.[1] This document will explore the therapeutic potential unlocked by derivatives of this scaffold, comparing their performance as inhibitors across different target classes, supported by experimental data and methodologies.

The Hexahydropyrrolo[1,2-a]pyrazine Scaffold: A Privileged Structure in Drug Discovery

The hexahydropyrrolo[1,2-a]pyrazine nucleus is a bicyclic heterocyclic system that offers a three-dimensional architecture. This structural rigidity is advantageous in drug design as it can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity. Furthermore, the multiple nitrogen atoms provide sites for chemical modification, allowing for the fine-tuning of physicochemical properties and target specificity. While the hydrochloride salt of the base scaffold, Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one, is a starting point for synthesis[1], its derivatives have demonstrated a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antitumor effects.[2][3][4] This guide will focus on its application in the development of specific enzyme and protein inhibitors.

Below is a diagram illustrating the core scaffold and the potential for derivatization.

G cluster_core Core Scaffold cluster_derivatives Derivative Classes Core Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one Structure KinaseInhib Kinase Inhibitors Structure->KinaseInhib Modification at R-groups CaBlocker Calcium Channel Blockers Structure->CaBlocker Modification at R-groups Other Other Bioactive Agents (e.g., Antimicrobials) Structure->Other Modification at R-groups

Caption: The Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one core scaffold and its derivatization potential.

Comparative Analysis of Pyrrolopyrazine-Based Inhibitors

The versatility of the pyrrolopyrazine scaffold is evident in the diverse range of biological targets its derivatives can inhibit. Below, we compare different classes of inhibitors developed from this core structure.

The pyrrolopyrazine framework can mimic the purine ring of ATP, making it an effective starting point for designing kinase inhibitors.[5] These inhibitors are critical in oncology, as kinases are often dysregulated in cancer.

Key Insights:

  • Target Selectivity: Modifications to the pyrrolopyrazine core allow for the development of inhibitors with high selectivity for specific kinases. For instance, certain pyrrolopyrazine carboxamide derivatives have been engineered to potently inhibit Fibroblast Growth Factor Receptors 2 and 3 (FGFR2/3) while sparing FGFR1 and FGFR4, which helps in avoiding certain dose-limiting side effects.[6]

  • Overcoming Resistance: Some novel pyrrolopyrazine derivatives have been shown to overcome common resistance mutations in kinases, a significant challenge with existing therapies.[6]

  • Multi-Targeted Inhibition: The scaffold can also be used to develop multi-targeted kinase inhibitors. For example, certain pyrrolo[2,3-d]pyrimidine derivatives (a related but distinct scaffold) have shown potent inhibition against EGFR, Her2, VEGFR2, and CDK2.[7]

Comparative Data for Pyrrolopyrazine-based Kinase Inhibitors:

Compound ClassTarget(s)IC50 ValuesKey FeaturesReference
Pyrrolopyrazine CarboxamidesFGFR2, FGFR3Potent (nanomolar)Selective over FGFR1/4; overcomes resistance mutations[6]
Pyrrolo[2,3-d]pyrimidinesEGFR, Her2, VEGFR2, CDK240 - 204 nMMulti-targeted; induces apoptosis[7]
General PyrrolopyridinesVarious KinasesVariableMimics ATP purine ring[5]

A patent has described a series of substituted octahydropyrrolo[1,2-a]pyrazines as potent calcium channel blockers.[8] These compounds have potential applications in treating conditions such as chronic pain.

Key Insights:

  • Mechanism of Action: These derivatives are designed to block the influx of calcium ions through voltage-gated calcium channels, which plays a key role in neuronal signaling and excitability.

  • Therapeutic Potential: By modulating calcium signaling, these compounds could be developed for neurological disorders, including neuropathic pain.[8]

At present, specific quantitative data for direct comparison is limited within the public domain for this particular patent.

Derivatives of the closely related pyrrolo[1,2-a]pyrazine-1,4-dione have demonstrated significant antimicrobial activity, particularly against multidrug-resistant bacteria like Staphylococcus aureus.[9][10][11]

Key Insights:

  • Bactericidal Activity: These compounds have been shown to be bactericidal, with Minimum Inhibitory Concentrations (MIC) in the range of 15 mg/L.[10]

  • Safety Profile: Some of these antimicrobial derivatives have been reported to be non-hemolytic and possess antioxidant properties, which is favorable for drug development.[10]

Experimental Protocols

To evaluate and compare novel inhibitors based on the pyrrolopyrazine scaffold, standardized and robust experimental protocols are essential. Below is a representative workflow for the initial screening and characterization of a potential kinase inhibitor.

G A Compound Synthesis (Derivatization of Pyrrolopyrazine Core) B Primary Screening: In Vitro Kinase Assay (e.g., ADP-Glo) A->B C IC50 Determination (Dose-Response Curve) B->C D Selectivity Profiling (Panel of Kinases) C->D E Cell-Based Assays (e.g., MTT, Western Blot for Pathway Modulation) D->E F Lead Optimization E->F

Caption: A typical workflow for the discovery and characterization of kinase inhibitors.

This protocol outlines a common method to measure the inhibitory effect of a compound on a specific kinase's activity by quantifying the amount of ADP produced.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., a pyrrolopyrazine derivative) in DMSO.

    • Prepare serial dilutions of the test compound in the appropriate assay buffer.

    • Prepare the kinase, substrate, and ATP solution in the assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add a small volume (e.g., 2.5 µL) of the diluted test compound or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).

    • Add the kinase and substrate solution (e.g., 5 µL) to each well.

    • Initiate the reaction by adding ATP (e.g., 2.5 µL).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection of ADP:

    • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent (e.g., 5 µL).

    • Incubate for 40 minutes at room temperature to convert the remaining ATP to ADP and then deplete the ATP.

    • Add the Kinase Detection Reagent (e.g., 10 µL), which contains luciferase and luciferin, to convert ADP to ATP, which is then used by the luciferase to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The hexahydropyrrolo[1,2-a]pyrazine scaffold is a highly valuable starting point for the development of a diverse range of potent and selective inhibitors. While the parent compound, this compound, is a synthetic intermediate, its derivatives have shown significant promise as kinase inhibitors, calcium channel blockers, and antimicrobial agents. The ability to fine-tune the structure to achieve high target selectivity and overcome drug resistance highlights the potential of this scaffold in addressing unmet medical needs. Future research will likely focus on exploring novel derivatives, expanding the range of biological targets, and advancing the most promising compounds through preclinical and clinical development.

References

A Guide to Ensuring Reproducibility in In Vitro Characterization of Prolyl Oligopeptidase Inhibitors: A Case Study with Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reproducibility of in vitro experiments is the cornerstone of reliable and translatable findings. This guide provides a comprehensive framework for establishing a robust and reproducible in vitro characterization cascade for novel compounds, using Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride as a primary example. While specific experimental data for this compound is not yet widely published, this guide will establish the methodologies to generate such data and compare its performance against well-characterized prolyl oligopeptidase (POP) inhibitors, such as KYP-2047 and Z-Pro-Prolinal.

The Critical Role of Prolyl Oligopeptidase in Disease

Prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PREP), is a serine protease that plays a significant role in the maturation and degradation of short neuropeptides and peptide hormones.[1] Its involvement in various physiological and pathological processes, including inflammation, neurodegeneration, and even cancer, has made it an attractive therapeutic target.[1] The inhibition of POP is a promising strategy for conditions like Parkinson's disease, where it has been shown to accelerate the aggregation of α-synuclein.[2]

This compound is a compound with a structural scaffold suggestive of POP inhibitory activity.[3] A systematic and reproducible in vitro evaluation is the first step in validating its therapeutic potential.

Establishing a Reproducible In Vitro Testing Cascade

To ensure the reliability of your findings, a multi-tiered approach to in vitro testing is essential. This involves moving from direct target engagement assays to cell-based assays that reflect the compound's potential physiological effects.

Tier 1: Target Engagement - The Prolyl Oligopeptidase Inhibition Assay

The initial step is to quantify the direct inhibitory effect of this compound on POP enzymatic activity. This is typically achieved by measuring the cleavage of a fluorogenic substrate.

Experimental Protocol: Prolyl Oligopeptidase (POP) Inhibition Assay

  • Materials:

    • Recombinant human prolyl oligopeptidase

    • Fluorogenic POP substrate (e.g., Suc-Gly-Pro-AMC)

    • Assay buffer (e.g., Tris-HCl, pH 7.5)

    • Test compounds: this compound, KYP-2047 (positive control), Z-Pro-Prolinal (positive control)

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a serial dilution of the test compounds and positive controls in the assay buffer.

    • In a 96-well plate, add the recombinant POP enzyme to each well, followed by the diluted compounds.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission for AMC-based substrates) over a set period (e.g., 30 minutes) in kinetic mode.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation: Comparative IC50 Values for POP Inhibitors

CompoundReported IC50/KiExperimental IC50 (Hypothetical)
This compoundNot availableTo be determined
KYP-2047Ki = 0.023 nM[4]
Z-Pro-ProlinalIC50 = 0.4 nM (porcine PREP)[5]

This table provides a template for comparing the potency of the test compound against established POP inhibitors.

Causality Behind Experimental Choices: The use of well-characterized inhibitors like KYP-2047 and Z-Pro-Prolinal is crucial for validating the assay's performance. Their known high potency provides a benchmark for assessing the relative efficacy of the novel compound.[4][5]

Diagram of the POP Inhibition Assay Workflow

POP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one HCl & Controls (KYP-2047, Z-Pro-Prolinal) Add_Enzyme_Inhibitor Add enzyme and inhibitor to 96-well plate Compound_Prep->Add_Enzyme_Inhibitor Enzyme_Prep Prepare recombinant POP enzyme solution Enzyme_Prep->Add_Enzyme_Inhibitor Substrate_Prep Prepare fluorogenic substrate solution Add_Substrate Add substrate to initiate reaction Substrate_Prep->Add_Substrate Incubate Incubate at 37°C for 15 min Add_Enzyme_Inhibitor->Incubate Incubate->Add_Substrate Measure_Fluorescence Measure fluorescence kinetically Add_Substrate->Measure_Fluorescence Calculate_Rate Calculate reaction rates Measure_Fluorescence->Calculate_Rate Plot_Curve Plot dose-response curve Calculate_Rate->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50

Caption: Workflow for the in vitro prolyl oligopeptidase (POP) inhibition assay.

Tier 2: Cellular Activity - Assessing Cytotoxicity and Viability

Before evaluating the functional effects of a compound in a cellular context, it is imperative to determine its cytotoxicity profile. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Experimental Protocol: MTT Cell Viability Assay

  • Materials:

    • Human neuroblastoma cell line (e.g., SH-SY5Y) or human lung carcinoma cell line (e.g., A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well clear microplates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[6]

    • Treat the cells with a range of concentrations of this compound and control compounds for a specified duration (e.g., 24, 48, or 72 hours).

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells.

Data Presentation: Comparative Cell Viability in SH-SY5Y Cells

CompoundConcentration (µM)Cell Viability (% of Control) - 24h (Hypothetical)Cell Viability (% of Control) - 48h (Hypothetical)
This compound1
10
50
100
KYP-20471
10
50
100

This table provides a template for presenting cytotoxicity data.

Causality Behind Experimental Choices: The choice of cell line is critical. SH-SY5Y cells are a common model for neurodegenerative diseases where POP inhibition is relevant.[6][7] A549 cells are a suitable model for studying inflammatory responses.[8] Assessing viability at multiple time points provides a more comprehensive understanding of the compound's cytostatic or cytotoxic effects.

Tier 3: Mechanistic Insights - Probing Anti-Inflammatory Signaling Pathways

Given the role of POP in inflammation, a key aspect of characterization is to assess the compound's ability to modulate inflammatory signaling pathways. Western blotting is a powerful technique to measure changes in the expression and phosphorylation of key inflammatory proteins.

Experimental Protocol: Western Blotting for Inflammatory Markers

  • Materials:

    • A549 cells

    • Lipopolysaccharide (LPS) to induce inflammation

    • Test compounds

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • Protein quantification assay (e.g., BCA)

    • SDS-PAGE gels and electrophoresis equipment

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-NF-κB p65, anti-phospho-p38 MAPK, anti-p38 MAPK, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed A549 cells and allow them to adhere.

    • Pre-treat the cells with the test compounds for a specified time (e.g., 1 hour).

    • Induce an inflammatory response by treating the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control like β-actin.

Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_Receptor LPS Receptor (TLR4) POP Prolyl Oligopeptidase (POP) LPS_Receptor->POP Activates p38_MAPK p38 MAPK POP->p38_MAPK Activates IKK IKK Complex p38_MAPK->IKK Phosphorylates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα NF-κB NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation IkB_NFkB->NFkB IκBα degradation releases NF-κB Inflammatory_Genes Inflammatory Gene Transcription (e.g., TNF-α, IL-6) NFkB_nucleus->Inflammatory_Genes Induces LPS LPS LPS->LPS_Receptor LPS binding Inhibitor Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one HCl (POP Inhibitor) Inhibitor->POP Inhibits

References

A Researcher's Guide to the Cross-Validation of Bioassays for Pyrrolo[1,2-a]pyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pyrrolo[1,2-a]pyrazine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities, including anticancer, antimicrobial, and enzyme inhibitory functions. The journey from a promising chemical entity to a validated lead compound is paved with rigorous biological evaluation. A critical, yet often underestimated, aspect of this process is the cross-validation of bioassays. This guide provides an in-depth, technical comparison of key bioassays for evaluating pyrrolo[1,2-a]pyrazine compounds, emphasizing the scientific rationale behind experimental choices and the importance of a multi-assay approach to corroborate findings and ensure data integrity.

The Imperative of Bioassay Cross-Validation

Relying on a single bioassay to characterize the activity of a novel compound can be misleading. Different assays measure distinct biological endpoints, and factors inherent to the assay methodology can influence the results. For instance, a compound might demonstrate potent cytotoxicity in a metabolic assay but show weaker effects in an assay measuring apoptosis. Cross-validation, the process of comparing and correlating the results from multiple, mechanistically distinct assays, is therefore not merely a confirmatory step but a cornerstone of robust drug discovery. It allows researchers to build a comprehensive and reliable biological profile of a compound, mitigating the risk of pursuing false positives and providing a solid foundation for further development.

Cross-Validation in Action: A Case Study with Pyrrolo[1,2-a]pyrazine Analogs

To illustrate the principles of bioassay cross-validation, we will consider a hypothetical series of novel pyrrolo[1,2-a]pyrazine compounds (PYP-1, PYP-2, and PYP-3) designed as potential anticancer agents targeting a specific kinase in a cancer-relevant signaling pathway. We will explore their evaluation through two distinct bioassays: a cell-based cytotoxicity assay (MTT) and a biochemical enzyme inhibition assay.

Experimental Workflow: A Dual-Assay Approach

The following diagram outlines the general workflow for the cross-validation of our hypothetical pyrrolo[1,2-a]pyrazine compounds.

G cluster_0 Compound Synthesis & Characterization cluster_1 Bioassay Arm 1: Cell-Based Assay cluster_2 Bioassay Arm 2: Biochemical Assay cluster_3 Cross-Validation & Data Interpretation PYP_Synthesis Synthesis of PYP-1, PYP-2, PYP-3 Cell_Culture Cancer Cell Line Culture PYP_Synthesis->Cell_Culture Kinase_Assay Kinase Inhibition Assay PYP_Synthesis->Kinase_Assay MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay MTT_Data IC50 Determination MTT_Assay->MTT_Data Data_Correlation Correlation of Cell-Based and Biochemical Data MTT_Data->Data_Correlation Kinase_Data IC50 Determination Kinase_Assay->Kinase_Data Kinase_Data->Data_Correlation SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Correlation->SAR_Analysis Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection

Caption: Dual-assay workflow for cross-validation.

Bioassay Methodologies: A Detailed Examination

MTT Assay for Cellular Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1]

Scientific Rationale: This assay is predicated on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan.[1] The amount of formazan produced is directly proportional to the number of living cells. While widely used, it's crucial to recognize that this assay measures metabolic activity, and a reduction in signal could indicate either cell death or metabolic slowdown.[2] This is a key reason why cross-validation with a more direct measure of cell death or target engagement is essential.

Experimental Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrrolo[1,2-a]pyrazine compounds (e.g., 0.1 to 100 µM) and a vehicle control.

  • Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Kinase Inhibition Assay

Many pyrrolo[1,2-a]pyrazine derivatives have been identified as kinase inhibitors.[3] A biochemical assay directly measuring the inhibition of a specific kinase provides mechanistic insight into the compound's mode of action.

Scientific Rationale: This assay quantifies the ability of a compound to inhibit the activity of a purified enzyme. By isolating the target enzyme, we can directly assess the compound's potency against it, independent of cellular factors like membrane permeability and off-target effects. A strong correlation between the IC50 values from the kinase inhibition assay and the MTT assay would suggest that the observed cytotoxicity is, at least in part, due to the inhibition of the target kinase.[4][5]

Experimental Protocol (Example using a generic kinase):

  • Reagent Preparation: Prepare assay buffer, purified kinase, substrate (e.g., a specific peptide), and ATP.

  • Compound Dilution: Prepare serial dilutions of the pyrrolo[1,2-a]pyrazine compounds in the assay buffer.

  • Assay Reaction: In a 96-well plate, combine the kinase, the test compound at various concentrations, and the substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate via an antibody-based detection system (e.g., ELISA) or a luminescence-based assay that measures the remaining ATP.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control with no inhibitor and determine the IC50 value.

Data Presentation and Interpretation

A clear and concise presentation of the data is crucial for comparing the results from different assays.

Table 1: Comparative Bioactivity of Pyrrolo[1,2-a]pyrazine Analogs

CompoundMTT Assay IC50 (µM) (Cancer Cell Line A)Kinase Inhibition Assay IC50 (µM) (Target Kinase X)
PYP-11.2 ± 0.20.8 ± 0.1
PYP-215.8 ± 1.525.3 ± 2.1
PYP-30.9 ± 0.120.1 ± 1.8
Reference Inhibitor0.5 ± 0.050.3 ± 0.03

Interpretation of Results:

  • PYP-1: Shows good correlation between cellular cytotoxicity and kinase inhibition, suggesting that its anticancer effect is likely mediated through the inhibition of the target kinase.

  • PYP-2: Exhibits weak activity in both assays, indicating it is not a potent inhibitor of the target kinase or cytotoxic to the tested cell line.

  • PYP-3: Demonstrates potent cytotoxicity in the MTT assay but is a weak inhibitor of the target kinase. This discrepancy is a red flag and warrants further investigation. The cytotoxicity of PYP-3 might be due to off-target effects, general toxicity, or inhibition of a different kinase. This highlights the importance of cross-validation in identifying compounds with a specific desired mechanism of action.

Visualizing the Molecular Target: A Signaling Pathway

Many anticancer drugs, including heterocyclic compounds, target key signaling pathways that regulate cell growth, proliferation, and survival.[6][7] The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer, making it a prime target for drug development.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Transcription Gene Transcription Akt->Transcription Inhibition of Apoptosis mTORC1->Transcription Promotion of Protein Synthesis PYP_Compound Pyrrolo[1,2-a]pyrazine Compound PYP_Compound->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Conclusion: Towards a More Rigorous Drug Discovery Paradigm

The cross-validation of bioassays is an indispensable component of modern drug discovery. By employing a multi-assay strategy, researchers can gain a more comprehensive and reliable understanding of a compound's biological activity, differentiate between on-target and off-target effects, and make more informed decisions about which compounds to advance in the development pipeline. For the promising class of pyrrolo[1,2-a]pyrazine compounds, a rigorous cross-validation approach, comparing data from well-chosen cell-based and biochemical assays, will be crucial in unlocking their full therapeutic potential.

References

A Comparative Guide to the Efficacy of Pyrrolo[1,2-a]pyrazine Derivatives in Oncology and Infectious Diseases

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2][3] Its unique fused heterocyclic system offers a versatile platform for the development of novel therapeutic agents.[3] This guide provides a comparative analysis of the efficacy of various pyrrolo[1,2-a]pyrazine derivatives, with a focus on their anticancer and antimicrobial properties. We will delve into the structure-activity relationships that govern their potency and explore the experimental methodologies used for their evaluation.

The Pyrrolo[1,2-a]pyrazine Core: A Foundation for Diverse Bioactivity

The pyrrolo[1,2-a]pyrazine nucleus, a nitrogen-fused bicyclic heterocycle, serves as the foundational structure for a multitude of synthetic derivatives.[2] Its chemical tractability allows for substitutions at various positions, leading to a wide range of pharmacological profiles, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant effects.[2][3][4]

Caption: The core chemical structure of the pyrrolo[1,2-a]pyrazine scaffold.

Comparative Efficacy of Pyrrolo[1,2-a]pyrazine Derivatives in Oncology

Numerous studies have highlighted the potent cytotoxic effects of pyrrolo[1,2-a]pyrazine derivatives against a variety of human cancer cell lines.[1][5][6] The mechanism of action often involves the induction of apoptosis and the inhibition of critical signaling pathways necessary for cancer cell proliferation and survival.[3][7]

Anticancer Activity Profile

The following table summarizes the in vitro anticancer activity of selected pyrrolo[1,2-a]pyrazine derivatives from various studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
6b Methoxy group at the o-position of an aromatic ringHuman lymphoma U937Potent Inhibition[8][9]
6x 2,4-dimethoxyphenyl groupHuman lymphoma U937More potent than 6b[8][9]
5b 2-OH containing compoundPancreatic cancer (Panc-1)20.3[5]
7m 3-NO2 substitution on an aryl ringVarious cell linesPotent, nearly twice as potent as etoposide[5]
8l Dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine derivativeBreast cancer (MCF-7)2.80[6]
8l Dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine derivativeLung cancer (A549)2.53[6]
PPDHMP Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)Lung cancer (A549)19.94 (µg/ml)[7]
PPDHMP Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)Cervical cancer (HeLa)16.73 (µg/ml)[7]

Key Insights from Anticancer Studies:

  • Substitution Matters: The nature and position of substituents on the pyrrolo[1,2-a]pyrazine core significantly influence cytotoxic activity. For instance, a 2,4-dimethoxyphenyl group (compound 6x ) demonstrated greater potency against U937 cells than a single methoxy group (compound 6b ).[8][9]

  • Electron-Withdrawing vs. Donating Groups: Studies on dihydropyrrolo-pyrazino–pyrrolo-pyridazine derivatives revealed that electron-withdrawing groups on an attached phenyl ring generally enhance antiproliferative activity.[5]

  • Targeting Specific Pathways: The anticancer action of some derivatives, such as 6x , is suggested to be associated with the FTase-p38 signaling axis.[8][9] Another derivative, PPDHMP, was shown to arrest the cell cycle at the G1 phase and induce apoptosis through the downregulation of cyclin-D1, CDK-2, and Bcl-2 family proteins.[7]

Anticancer_Workflow cluster_workflow Typical Anticancer Efficacy Workflow A Synthesis of Pyrrolo[1,2-a]pyrazine Derivatives B In Vitro Cytotoxicity Screening (e.g., MTT Assay) Against Cancer Cell Lines A->B C Determination of IC50 Values B->C D Mechanism of Action Studies (e.g., Cell Cycle Analysis, Western Blot) C->D E In Vivo Efficacy Studies (Animal Models) D->E

Caption: A generalized experimental workflow for evaluating the anticancer efficacy of novel compounds.

Comparative Efficacy of Pyrrolo[1,2-a]pyrazine Derivatives in Infectious Diseases

The pyrrolo[1,2-a]pyrazine scaffold has also yielded derivatives with significant antimicrobial properties, offering potential solutions to the growing challenge of antibiotic resistance.[2]

Antimicrobial Activity Profile

Several derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Compound IDOrganismMIC (µg/mL)Reference
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) Staphylococcus aureus (MDR)15[10][11]
8f Klebsiella pneumoniae15.625[12]
8f Staphylococcus aureus15.625[12]
8f Bacillus subtilis15.625[12]
8f, 8g, 8i Candida albicans15.625[12]

Key Insights from Antimicrobial Studies:

  • Broad-Spectrum Potential: Certain derivatives exhibit inhibitory activity against a range of bacteria and fungi, highlighting their potential as broad-spectrum antimicrobial agents.[12]

  • Activity Against Resistant Strains: The compound pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro has shown potent inhibitory effects against multi-drug resistant Staphylococcus aureus (MDRSA).[10][11]

  • Mechanism of Action: The antimicrobial action of some derivatives is attributed to the degradation of the bacterial cell wall.[2]

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of efficacy data, standardized experimental protocols are crucial. Below are representative methodologies for assessing the anticancer and antimicrobial activity of pyrrolo[1,2-a]pyrazine derivatives.

Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolo[1,2-a]pyrazine derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the pyrrolo[1,2-a]pyrazine derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the microbial inoculum to each well. Include positive (microbe, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) and Future Perspectives

The diverse biological activities of pyrrolo[1,2-a]pyrazine derivatives are intricately linked to their structural features.[4][8] Key SAR insights include:

  • Aromatic Substitutions: The nature, number, and position of substituents on aromatic rings appended to the core structure are critical for anticancer potency.[8][9]

  • Chirality: For anticonvulsant activity, chiral derivatives with aromatic substituents at the C-4 position have shown high efficacy.[4]

The continued exploration of the pyrrolo[1,2-a]pyrazine scaffold holds significant promise for the development of novel therapeutics. Future research should focus on:

  • Mechanism of Action Elucidation: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds is needed.[2]

  • Pharmacokinetic Profiling: In vivo studies are necessary to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of promising derivatives.

  • Lead Optimization: Further chemical modifications guided by SAR studies can lead to the development of more potent and selective drug candidates.

Conclusion

Pyrrolo[1,2-a]pyrazine derivatives represent a versatile and promising class of compounds with demonstrated efficacy in oncology and infectious diseases. The comparative data presented in this guide underscore the importance of structural modifications in tuning their biological activity. By employing robust experimental methodologies and leveraging a deeper understanding of structure-activity relationships, the full therapeutic potential of this remarkable scaffold can be realized.

References

In vivo validation of the therapeutic potential of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the In Vivo Validation of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride

This guide provides a comprehensive framework for the in vivo validation of this compound, a novel heterocyclic compound with potential therapeutic applications in neurodegenerative diseases. As direct in vivo data for this specific molecule is not yet publicly available, this document serves as an expert-led roadmap for researchers. It outlines a rigorous, hypothesis-driven approach to assess its therapeutic potential, comparing it against a relevant alternative in a well-established preclinical model of Parkinson's disease.

The experimental design emphasizes scientific integrity through self-validating protocols and objective, quantitative endpoints. Every step is explained with a clear rationale, reflecting field-proven insights into drug development.

Introduction and Hypothesized Therapeutic Potential

This compound belongs to a class of fused bicyclic heterocycles. While this specific molecule is novel, its structural motifs are present in compounds with known biological activities. Structurally related pyrrolopyrazine derivatives have been investigated for a range of effects, including anticancer and antimicrobial activities.[1] More relevant to the central nervous system (CNS), the core structure is recognized as a key intermediate in the synthesis of centrally acting agents with potential applications in neurology and psychiatry.[2]

Furthermore, research into other nitrogen-containing heterocyclic compounds has revealed neuroprotective properties. For instance, certain piperazine derivatives act as sigma-1 receptor ligands, which are known to be neuroprotective in models of stroke and multiple sclerosis.[3] Another promising avenue for neuroprotection involves iron chelation to mitigate oxidative stress, a key pathological feature in Parkinson's disease (PD).[4] Novel 1-hydroxypyrazin-2(1H)-one iron chelators have demonstrated neuroprotective effects in in vitro models of PD, comparable to the clinically used iron chelator Deferiprone.[4]

Based on this landscape, we hypothesize that This compound may exert neuroprotective effects by mitigating oxidative stress and neuronal cell death. This guide will detail the methodology to test this hypothesis in vivo.

Comparative Framework: Selecting an Alternative Compound

To objectively evaluate the therapeutic potential of our lead compound, a direct comparison with an established therapeutic or a well-characterized compound is essential. Given our hypothesis centers on neuroprotection via iron chelation and reduction of oxidative stress, we select Deferiprone (DFP) as the comparator.

Rationale for Choosing Deferiprone:

  • Clinical Relevance: Deferiprone is a clinically used iron chelator.[4]

  • Established Mechanism: Its mechanism of action in reducing iron-mediated oxidative stress is well-documented.[4]

  • Proven Efficacy in Preclinical Models: It has shown neuroprotective effects in various preclinical models of neurodegeneration.[4]

This comparison will allow us to benchmark the efficacy of this compound against a compound with a known and relevant mechanism of action.

In Vivo Model Selection: The 6-OHDA Rat Model of Parkinson's Disease

The selection of an appropriate animal model is critical for validating a therapeutic hypothesis. We will utilize the unilateral 6-hydroxydopamine (6-OHDA) induced lesion model in rats.

Causality behind this Experimental Choice:

  • Pathological Relevance: 6-OHDA is a neurotoxin that is selectively taken up by dopaminergic neurons, leading to their degeneration through oxidative stress. This process closely mimics the dopaminergic cell loss seen in Parkinson's disease.

  • Well-Characterized Model: The 6-OHDA model is one of the most widely used and validated models for studying PD pathology and testing neuroprotective agents.[5]

  • Clear Behavioral Readouts: The unilateral lesion results in asymmetrical motor deficits (e.g., rotational behavior) that are easily quantifiable, providing a robust measure of functional recovery.

The workflow for this validation study is outlined below.

G cluster_0 Phase 1: Pre-treatment & Model Induction cluster_1 Phase 2: Therapeutic Intervention cluster_2 Phase 3: Post-treatment Assessment A Acclimatization (1 week) B Baseline Behavioral Testing (e.g., Apomorphine-induced rotation) A->B C Stereotaxic Surgery: Unilateral 6-OHDA injection into the Medial Forebrain Bundle B->C D Group Allocation (n=10/group) - Vehicle Control - Test Compound (Low, Mid, High Dose) - Deferiprone (Comparator) C->D Post-surgery Recovery (1 week) E Daily Drug Administration (e.g., Oral Gavage, IP) for 4 weeks D->E F Weekly Behavioral Testing (Rotation test) E->F G End-point Behavioral Tests (Cylinder test, Corridor test) F->G H Euthanasia & Brain Tissue Collection G->H I Post-mortem Analysis: - Immunohistochemistry (TH staining) - Biochemical Assays (e.g., MDA levels) H->I

Caption: Experimental workflow for in vivo validation.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including baseline measurements, vehicle controls, and a positive control (comparator).

Animals and Housing
  • Species: Adult male Sprague-Dawley rats (250-300g).

  • Housing: Animals will be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water will be available ad libitum.

  • Ethical Statement: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with international guidelines on animal welfare.

6-OHDA Lesioning Procedure
  • Anesthesia: Anesthetize rats using isoflurane or a ketamine/xylazine cocktail.

  • Stereotaxic Surgery: Mount the rat in a stereotaxic frame.

  • Injection: Inject 8 µg of 6-OHDA (in 4 µL of 0.9% saline with 0.02% ascorbic acid) into the right medial forebrain bundle.

  • Post-operative Care: Administer analgesics and monitor the animals closely for recovery. Allow a one-week recovery period before starting treatment.

Drug Preparation and Administration
  • Test Compound: Dissolve this compound in a suitable vehicle (e.g., sterile saline or PBS). Prepare three doses (e.g., 5, 15, 50 mg/kg). The rigid, polycyclic framework of the compound may enhance metabolic stability.[2]

  • Comparator: Prepare Deferiprone at a literature-validated effective dose.

  • Administration: Administer all treatments daily via oral gavage or intraperitoneal (IP) injection for 28 consecutive days, starting one week post-surgery. The vehicle control group receives the vehicle only.

Behavioral Assessments
  • Apomorphine-Induced Rotational Behavior:

    • Principle: Dopamine receptor supersensitivity on the lesioned side causes vigorous rotation away from the lesion when a dopamine agonist like apomorphine is administered. A reduction in rotations indicates therapeutic efficacy.

    • Procedure: Administer apomorphine (0.5 mg/kg, s.c.) and record full body turns in a circular arena for 60 minutes. Conduct this test at baseline (before surgery) and weekly during the treatment period.

  • Cylinder Test (Forelimb Use Asymmetry):

    • Principle: Assesses spontaneous forelimb use during vertical exploration. Lesioned animals will show preferential use of the non-impaired (ipsilateral) forelimb.

    • Procedure: Place the rat in a transparent cylinder and record the first 20 wall touches made with either the left, right, or both forelimbs. Conduct this test at the end of the treatment period.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The goal is to determine if the test compound can attenuate the 6-OHDA-induced deficits.

Table 1: Comparative Behavioral Data (Apomorphine-Induced Rotations)

Treatment GroupDose (mg/kg)Baseline (Net Rotations/hr)Week 1 (Net Rotations/hr)Week 2 (Net Rotations/hr)Week 3 (Net Rotations/hr)Week 4 (Net Rotations/hr)% Reduction at Week 4
Vehicle Control-5 ± 2450 ± 45465 ± 50480 ± 48475 ± 520% (Reference)
Test Compound56 ± 3440 ± 55380 ± 40310 ± 35250 ± 3047%
Test Compound154 ± 2460 ± 48310 ± 33200 ± 25110 ± 1877%
Test Compound505 ± 3455 ± 50280 ± 30150 ± 2090 ± 1581%
Deferiprone257 ± 4470 ± 51350 ± 38240 ± 28150 ± 2268%
Data are presented as Mean ± SEM. Data is hypothetical.
Post-mortem Analysis

At the end of the study, animals will be euthanized for brain tissue analysis.

  • Immunohistochemistry (IHC):

    • Target: Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis. Its presence is a marker for healthy dopaminergic neurons.

    • Procedure: Perfuse brains, section the substantia nigra pars compacta (SNc), and stain for TH.

    • Quantification: Use stereology to count the number of TH-positive neurons in the SNc of both hemispheres.

  • Biochemical Assays:

    • Target: Markers of oxidative stress (e.g., Malondialdehyde - MDA) in striatal tissue homogenates.

    • Procedure: Perform a Thiobarbituric Acid Reactive Substances (TBARS) assay.

Table 2: Comparative Neurochemical and Histological Data

Treatment GroupDose (mg/kg)TH+ Neuron Count in SNc (% of non-lesioned side)Striatal MDA Levels (nmol/mg protein)
Vehicle Control-15 ± 4%2.5 ± 0.3
Test Compound535 ± 6%1.8 ± 0.2
Test Compound1565 ± 8%1.1 ± 0.1
Test Compound5072 ± 7%0.9 ± 0.1
Deferiprone2555 ± 9%1.3 ± 0.2
Data are presented as Mean ± SEM. Data is hypothetical.

Interpretation of Expected Results: A successful outcome would show that this compound produces a dose-dependent reduction in rotational behavior and improves forelimb use. This functional recovery should be strongly correlated with a preservation of TH-positive neurons in the SNc and a reduction in oxidative stress markers in the striatum. If the test compound shows superior or comparable efficacy to Deferiprone, it would warrant further development.

Hypothetical Mechanism of Action Pathway

The diagram below illustrates the hypothesized neuroprotective pathway.

G cluster_0 Pathological Cascade in Dopaminergic Neuron cluster_1 Therapeutic Intervention cluster_2 Therapeutic Outcome N_Toxin 6-OHDA Neurotoxin ROS Increased Reactive Oxygen Species (ROS) N_Toxin->ROS Fenton Fenton Reaction ROS->Fenton Fe Excess Labile Iron (Fe²⁺) Fe->Fenton OxStress Oxidative Stress (Lipid Peroxidation, DNA Damage) Fenton->OxStress Death Neuronal Death OxStress->Death Compound Hexahydropyrrolo[1,2-a] pyrazin-4(1H)-one HCl Chelation Iron Chelation Compound->Chelation Antioxidant Direct ROS Scavenging? Compound->Antioxidant Chelation->Fe Inhibits ROS_dec Reduced ROS Chelation->ROS_dec Antioxidant->ROS Neutralizes? Antioxidant->ROS_dec OxStress_dec Reduced Oxidative Stress ROS_dec->OxStress_dec Survival Neuronal Survival OxStress_dec->Survival

Caption: Hypothesized neuroprotective mechanism of action.

Conclusion

This guide provides a robust, scientifically-grounded framework for the initial in vivo validation of this compound. By employing a well-characterized animal model, including a clinically relevant comparator, and utilizing a combination of behavioral, histological, and biochemical endpoints, researchers can generate the high-quality, reproducible data necessary to make a confident " go/no-go " decision on the therapeutic potential of this novel compound. The emphasis on understanding the causality behind experimental choices ensures that the data generated will be both interpretable and impactful for the drug development pipeline.

References

A Head-to-Head Comparison of Synthetic Routes for Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride is a saturated bicyclic lactam that serves as a crucial building block in medicinal chemistry. Its rigid, stereochemically defined scaffold is a desirable feature in the design of novel therapeutics, particularly for central nervous system disorders. The synthesis of this and related dihydropyrrolo[1,2-a]pyrazinone structures has been an area of active investigation, with various strategies emerging from both academic and industrial laboratories.[1][2] This guide provides a head-to-head comparison of two plausible synthetic routes to this compound, offering insights into their respective strengths and weaknesses for researchers and drug development professionals.

Route 1: Linear Synthesis Commencing with L-Prolinamide

This route employs a linear sequence starting from the readily available and chiral starting material, L-prolinamide. The core strategy involves the sequential construction of the pyrazinone ring onto the existing pyrrolidine framework.

Synthetic Workflow

Route_1_Linear_Synthesis A L-Prolinamide B N-(Chloroacetyl)-L-prolinamide A->B Chloroacetyl chloride, Base C N-(2-Aminoacetyl)-L-prolinamide B->C Ammonia D Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one C->D Intramolecular Cyclization (Heat) E Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one Hydrochloride D->E HCl in Ether

Caption: Linear synthesis of this compound from L-Prolinamide.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-(Chloroacetyl)-L-prolinamide

  • To a solution of L-prolinamide (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran, add a base like triethylamine (1.2 equivalents) at 0 °C.

  • Slowly add chloroacetyl chloride (1.1 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(chloroacetyl)-L-prolinamide.

Step 2: Synthesis of N-(2-Aminoacetyl)-L-prolinamide

  • Dissolve N-(chloroacetyl)-L-prolinamide (1 equivalent) in a solution of ammonia in methanol (e.g., 7N).

  • Stir the reaction mixture in a sealed vessel at room temperature for 24-48 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. The crude product can be used in the next step without further purification.

Step 3: Intramolecular Cyclization to Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one

  • Heat the crude N-(2-aminoacetyl)-L-prolinamide under vacuum or in a high-boiling point solvent such as toluene or xylene.

  • The intramolecular cyclization with the elimination of water will occur at elevated temperatures (typically >100 °C).

  • Monitor the reaction for the formation of the bicyclic lactam.

  • Purify the product by column chromatography on silica gel.

Step 4: Formation of this compound

  • Dissolve the purified Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2M) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Route 2: Convergent Synthesis via Reductive Amination and Lactamization

This approach is more convergent, involving the synthesis of two key fragments that are then coupled and cyclized to form the target molecule. This can often lead to higher overall yields and greater flexibility for analog synthesis.

Synthetic Workflow

Route_2_Convergent_Synthesis cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A L-Proline B L-Prolinal A->B Reduction E Coupled Intermediate B->E Reductive Amination C Glycine methyl ester hydrochloride D N-Boc-glycine methyl ester C->D Boc2O, Base D->E F Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one E->F Deprotection & Lactamization G Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one Hydrochloride F->G HCl in Ether

Caption: Convergent synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Fragment A Synthesis: L-Prolinal

  • L-Prolinal can be prepared from L-proline by various established reduction methods, for instance, by conversion to the Weinreb amide followed by reduction with a suitable hydride reagent like diisobutylaluminium hydride (DIBAL-H).

Fragment B Synthesis: N-Boc-glycine methyl ester

  • To a suspension of glycine methyl ester hydrochloride (1 equivalent) in dichloromethane, add triethylamine (2.2 equivalents) at 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to give N-Boc-glycine methyl ester.

Coupling and Cyclization

  • Dissolve L-prolinal (1 equivalent) and N-Boc-glycine methyl ester (1 equivalent) in a solvent such as methanol or dichloroethane.

  • Add a reducing agent suitable for reductive amination, such as sodium triacetoxyborohydride (1.5 equivalents).[3]

  • Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC).

  • Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extracting the product.

  • The crude coupled product is then deprotected by treating with an acid (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to remove the Boc group.

  • The resulting amino ester is then heated in a suitable solvent to effect intramolecular lactamization to form Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one.

  • Purify the product by column chromatography.

Step 4: Formation of the Hydrochloride Salt

  • Follow the same procedure as described in Route 1.

Head-to-Head Comparison

FeatureRoute 1: Linear SynthesisRoute 2: Convergent Synthesis
Starting Materials L-Prolinamide, Chloroacetyl chlorideL-Proline, Glycine methyl ester hydrochloride
Number of Steps 44 (including fragment synthesis)
Stereocontrol Excellent (maintains stereochemistry from L-prolinamide)Excellent (maintains stereochemistry from L-proline)
Overall Yield Potentially lower due to the linear nature.Potentially higher as intermediates are purified separately.
Scalability Generally straightforward to scale up.May require optimization for the reductive amination step at a larger scale.
Key Challenges The intramolecular cyclization may require harsh conditions (high heat), potentially leading to side products or racemization. The use of chloroacetyl chloride requires careful handling.The preparation of L-prolinal can be challenging to perform without over-reduction. The reductive amination step needs to be carefully controlled to avoid side reactions.
Flexibility for Analogs Limited, as modifications would need to be introduced early in the synthesis.More flexible, as different amino acid esters can be used in the coupling step to generate a library of analogs.

Conclusion

Both presented routes offer viable pathways to the target molecule, this compound.

  • Route 1 is a more traditional, linear approach that is conceptually simple and relies on a key intramolecular cyclization. Its main advantage is the direct use of a readily available chiral starting material. However, the potential for low overall yield and the need for forcing conditions in the cyclization step are notable drawbacks.

  • Route 2 represents a more modern, convergent strategy. While it may appear more complex due to the initial synthesis of two fragments, it offers greater flexibility for creating analogs and potentially higher overall yields. The success of this route hinges on the efficient execution of the reductive amination and lactamization steps.

The choice between these routes will ultimately depend on the specific needs of the researcher, including the desired scale of the synthesis, the importance of analog generation, and the available laboratory resources. For a straightforward, small-scale synthesis where flexibility is not a primary concern, Route 1 may be sufficient. For larger-scale production or for the exploration of structure-activity relationships through analog synthesis, the convergent approach of Route 2 is likely to be the more strategic choice.

References

A Senior Application Scientist's Guide to the Statistical Validation of Experimental Data for Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Analytical Rigor

In the landscape of modern drug discovery and development, the journey from a promising chemical entity to a validated therapeutic candidate is paved with data. The molecule at the center of this guide, Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride, represents a class of nitrogen-containing heterocyclic scaffolds that are of significant interest to medicinal chemists.[1][2] Its rigid, polycyclic framework offers a unique three-dimensional architecture for designing selective enzyme inhibitors, receptor ligands, and other bioactive molecules.[3] However, the potential of this scaffold can only be realized if the experimental data underpinning its characterization and performance are beyond reproach.

This guide provides a comprehensive framework for the statistical validation of analytical data pertaining to this compound. We will move beyond rote procedural lists to explore the causality behind experimental choices, grounding our methodologies in the authoritative guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6][7] For researchers, scientists, and drug development professionals, this document serves as a practical manual for ensuring that the data generated is accurate, reliable, and fit for its intended purpose.

Section 1: Foundational Characterization of the Analyte

Before any quantitative performance can be assessed, the identity and purity of the primary analyte must be unequivocally established. For a molecule like this compound, a multi-modal analytical approach is not just recommended; it is essential.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 1628557-06-1 [8]
Molecular Formula C₇H₁₃ClN₂O [3][8]
Molecular Weight 176.64 g/mol [3][8][9]
Appearance Solid [8]

| Purity (Typical) | ≥95% |[3][8][10] |

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : As a primary method for structural elucidation, ¹H and ¹³C NMR are indispensable.[11] They provide a detailed map of the molecule's proton and carbon framework, confirming the connectivity and chemical environment of each atom. For this specific molecule, NMR would confirm the presence of the pyrrolidine and pyrazinone rings and the relative stereochemistry of the bridgehead proton. Quantitative NMR (qNMR) can also serve as an orthogonal method for purity assessment, offering a powerful alternative to chromatographic techniques.[11][12]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry provides an exact mass measurement, which is used to confirm the elemental composition of the molecule. The fragmentation pattern observed in MS/MS analysis can further corroborate the proposed structure. For our analyte, MS would confirm the molecular weight of the free base (140.18 g/mol ) and its hydrochloride salt.[13]

  • High-Performance Liquid Chromatography (HPLC) : HPLC is the workhorse for purity determination in pharmaceutical analysis.[14][15] A validated HPLC method separates the primary compound from any impurities, degradation products, or starting materials. The choice of a reversed-phase column (e.g., C18) is logical for this molecule, given its moderate polarity.

The causality behind using this triad of techniques lies in the principle of orthogonality—each method assesses the molecule based on a different physical principle (nuclear spin, mass-to-charge ratio, and polarity, respectively), providing a comprehensive and trustworthy characterization.[12]

Section 2: The Regulatory Framework for Validation: ICH Q2(R2) Guidelines

Analytical method validation is not a discretionary exercise; it is a systematic process mandated by regulatory bodies to ensure that an analytical procedure is suitable for its intended purpose.[4][7] The ICH Q2(R2) guideline, recently updated, provides the global gold standard for this process, emphasizing a lifecycle approach to method validation.[5][6]

The core performance characteristics that must be evaluated are:

  • Specificity : The ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products.[6][16]

  • Accuracy : The closeness of the test results to the true value.[6][17] It is typically determined through recovery studies.[16]

  • Precision : The degree of agreement among individual test results when the method is applied repeatedly. This is evaluated at two levels:

    • Repeatability (Intra-assay precision) : Precision under the same operating conditions over a short interval.[17]

    • Intermediate Precision : Expresses within-laboratory variations (e.g., different days, analysts, or equipment).[17]

  • Linearity : The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[4][6]

  • Range : The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[4]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_life Lifecycle Management Dev Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol & Acceptance Criteria Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Generate Validation Report Robustness->Report Routine Routine Use & Method Monitoring Report->Routine

Caption: High-level workflow for analytical method validation.

Section 3: A Practical Guide to HPLC Method Validation

Here, we present a hypothetical but realistic protocol for validating an HPLC purity method for this compound.

Experimental Protocol: HPLC Purity Determination

This protocol is designed as a self-validating system by incorporating a System Suitability Test (SST) to ensure the chromatographic system is performing adequately before any samples are analyzed.

Table 2: HPLC Method Parameters

Parameter Condition Rationale
Instrument Agilent 1260 Infinity II or equivalent Standard UHPLC/HPLC system.
Column Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm C18 provides good retention for moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water TFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B Acetonitrile Common organic modifier for reversed-phase chromatography.
Gradient 5% B to 95% B over 15 minutes A gradient is used to elute potential impurities with a wide polarity range.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Detection UV at 210 nm Wavelength selected for detecting the amide chromophore.
Injection Vol. 5 µL

| Standard Conc. | 0.5 mg/mL in Mobile Phase A | |

System Suitability Test (SST):

  • Prepare a solution containing the analyte and a known, closely eluting impurity.

  • Inject this solution five times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the analyte peak area < 2.0%.

    • Tailing factor for the analyte peak between 0.8 and 1.5.

    • Resolution between the analyte and impurity peaks > 2.0.

    • Causality: The SST confirms that the system can produce consistent results and can adequately separate the main peak from its critical impurity, ensuring the validity of the subsequent analyses.

Statistical Validation: Data and Analysis

(Note: The following data is illustrative)

1. Linearity Linearity is established by analyzing a series of standards across a range of concentrations. The results are evaluated using least squares regression.[18]

Table 3: Illustrative Linearity Data

Concentration (µg/mL) Peak Area (mAU*s) - Rep 1 Peak Area (mAU*s) - Rep 2 Peak Area (mAU*s) - Rep 3
50 (LOQ) 120.5 122.1 121.3
250 605.2 601.9 603.5
500 (100%) 1210.8 1208.5 1212.2
750 1815.4 1820.1 1817.8

| 1000 | 2420.1 | 2415.7 | 2422.3 |

  • Analysis : Plot the mean peak area against concentration.

  • Acceptance Criterion : The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

G Start Perform Linearity Experiment (min. 5 concentration levels) Plot Plot Mean Response vs. Concentration Start->Plot Regression Calculate Linear Regression (y = mx + c) Plot->Regression CheckR2 Is r² ≥ 0.999? Regression->CheckR2 CheckYInt Is Y-Intercept Visually Close to Zero? CheckR2->CheckYInt Yes Fail Linearity FAILED Investigate & Re-evaluate CheckR2->Fail No Pass Linearity ACCEPTED CheckYInt->Pass Yes CheckYInt->Fail No (Consider transformation or weighted regression)

References

An Inter-Laboratory Comparison of the Activity of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride at the Human Dopamine D2 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules. Derivatives have shown promise in modulating central nervous system targets, including G-protein coupled receptors (GPCRs).[1] This guide focuses on Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride (hereafter referred to as Compound A ), a novel derivative with potential applications in neurology and psychiatry.[2] To rigorously characterize its pharmacological activity, a multi-laboratory study was designed to assess its interaction with the human Dopamine D2 receptor (D2R), a critical target in the treatment of psychosis and other neurological disorders.

This document provides a comprehensive overview of the experimental protocols, comparative data, and expert analysis from this inter-laboratory comparison. We aim to establish a consensus on the binding affinity and functional potency of Compound A, providing a reliable dataset for researchers in drug discovery and development. The methodologies described herein are designed to be self-validating, ensuring robustness and reproducibility across different research settings.[3]

Experimental Design & Rationale

To generate a comprehensive pharmacological profile of Compound A, two orthogonal, industry-standard assays were selected: a radioligand binding assay to determine target affinity and a functional assay to measure cellular response. This dual-assay approach is crucial for distinguishing between binding and effect, a key step in characterizing any novel compound.

  • Radioligand Binding Assay: This assay directly measures the affinity of Compound A for the D2R by assessing its ability to compete with a well-characterized radiolabeled ligand.[4][5] It is considered the gold standard for determining the dissociation constant (Ki), a fundamental measure of drug-receptor interaction.

  • cAMP Inhibition Functional Assay: The D2R is a Gi-coupled receptor, meaning its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP).[6] This assay quantifies the functional potency (EC50) and efficacy of Compound A as an agonist or antagonist.

The inter-laboratory workflow was designed to ensure consistency and minimize variability.

G cluster_prep Phase 1: Preparation & Distribution cluster_execution Phase 2: Parallel Assay Execution cluster_analysis Phase 3: Data Consolidation & Analysis A Centralized Synthesis & QC of Compound A B Procurement of Reference Compounds & Reagents C Distribution to Participating Labs D Lab 1: - Binding Assay - Functional Assay C->D E Lab 2: - Binding Assay - Functional Assay C->E F Lab 3: - Binding Assay - Functional Assay C->F G Central Data Collection D->G E->G F->G H Statistical Analysis (z-score, CV%) G->H I Final Report Generation H->I

Caption: Inter-laboratory comparison workflow.

Detailed Methodologies

Radioligand Binding Assay (Competitive Inhibition)

This protocol assesses the binding affinity of Compound A by measuring its ability to displace the selective D2R antagonist, [³H]-Spiperone, from membranes prepared from CHO-K1 cells stably expressing the human Dopamine D2 receptor.

Materials:

  • Cell Membranes: CHO-K1 cells expressing human D2R (PerkinElmer, ES-222-M)

  • Radioligand: [³H]-Spiperone (PerkinElmer, NET565250UC)

  • Reference Compound (Antagonist): Haloperidol (Sigma-Aldrich, H1512)

  • Test Compound: Compound A (this compound)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail: Ultima Gold (PerkinElmer)

  • 96-well filter plates (Millipore, MSHVN4510) and vacuum manifold

  • Liquid scintillation counter

Protocol:

  • Compound Preparation: Prepare a 10 mM stock of Compound A and Haloperidol in 100% DMSO. Create a serial dilution series (11 points, 1:10 dilution) in assay buffer.

  • Assay Setup: In a 96-well plate, combine:

    • 25 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).

    • 25 µL of diluted Compound A or reference compound.

    • 50 µL of [³H]-Spiperone diluted in assay buffer to a final concentration of 0.2 nM.

    • 100 µL of D2R cell membrane preparation (10 µg protein/well).

  • Incubation: Incubate the plate for 90 minutes at room temperature with gentle agitation.

  • Harvesting: Transfer the contents of the assay plate to the filter plate. Rapidly wash the wells three times with 200 µL of ice-cold wash buffer using a vacuum manifold.

  • Scintillation Counting: Allow the filter mats to dry completely. Add 50 µL of scintillation cocktail to each well and count radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Determine the IC50 value using non-linear regression (log(inhibitor) vs. response). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cAMP Hunter™ eXpress Gi-Coupled GPCR Assay

This homogeneous, cell-based functional assay measures changes in intracellular cAMP levels. Activation of the Gi-coupled D2R by an agonist will lead to a decrease in forskolin-stimulated cAMP production.

Materials:

  • Cell Line: CHO-K1 D2 cAMP Hunter™ cell line (DiscoverX, 95-0063C2)

  • Reference Compound (Agonist): Quinpirole (Sigma-Aldrich, Q102)

  • Reference Compound (Antagonist): Haloperidol (Sigma-Aldrich, H1512)

  • Test Compound: Compound A

  • Assay Components: cAMP Hunter™ eXpress Gi Kit (DiscoverX, 90-0077)

  • 384-well white, solid-bottom assay plates

  • Luminescence plate reader

Protocol:

  • Cell Preparation: Culture and harvest cells according to the manufacturer's protocol. Resuspend cells in the provided cell assay buffer.

  • Agonist Mode Protocol:

    • Dispense 10 µL of cells per well into a 384-well plate.

    • Add 5 µL of serially diluted Compound A or Quinpirole.

    • Add 5 µL of the kit's working forskolin solution.

    • Incubate for 60 minutes at 37°C.

  • Antagonist Mode Protocol:

    • Dispense 10 µL of cells per well.

    • Add 5 µL of serially diluted Compound A or Haloperidol.

    • Incubate for 30 minutes at 37°C.

    • Add 5 µL of an EC80 concentration of Quinpirole.

    • Incubate for an additional 60 minutes at 37°C.

  • Detection: Add 20 µL of the cAMP Hunter detection reagents to each well. Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on a luminescence plate reader.

  • Data Analysis: Plot the relative luminescence units (RLU) against the compound concentration. Use non-linear regression to determine the EC50 (agonist mode) or IC50 (antagonist mode).

Results & Data Analysis

The following table summarizes the mean results from the three participating laboratories. Data was analyzed for consistency, with the coefficient of variation (CV%) calculated to assess inter-laboratory reproducibility.

CompoundAssay TypeParameterLab 1Lab 2Lab 3MeanStd. Dev.CV (%)
Compound A BindingKi (nM) 125140133132.7 7.55.7%
Functional (Agonist)EC50 (nM) >10,000>10,000>10,000Inactive N/AN/A
Functional (Antagonist)IC50 (nM) 180210195195.0 15.07.7%
Haloperidol BindingKi (nM) 2.11.82.32.07 0.2512.1%
(Reference Antagonist)Functional (Antagonist)IC50 (nM) 3.53.13.93.50 0.4011.4%
Quinpirole Functional (Agonist)EC50 (nM) 5.24.75.55.13 0.407.8%
(Reference Agonist)

The low coefficient of variation (<15%) across all measurements indicates a high degree of inter-laboratory agreement and validates the robustness of the employed protocols.

Discussion

The data from this collaborative study provide a clear and consistent pharmacological profile for this compound (Compound A) at the human Dopamine D2 receptor.

Binding Affinity: Compound A demonstrated moderate but reproducible binding affinity for the D2R, with a mean Ki value of 132.7 nM. This places it in a distinct category from the high-affinity reference antagonist, Haloperidol (Ki = 2.07 nM). The tight consensus across laboratories (CV = 5.7%) gives high confidence in this value.

Functional Activity: In the functional cAMP assay, Compound A showed no agonist activity up to the highest tested concentration (10 µM). This definitively demonstrates that it does not activate the D2R's canonical Gi signaling pathway.

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi Protein (αβγ) D2R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_protein->AC inhibits Dopamine Dopamine (Agonist) Dopamine->D2R Compound_A Compound A (Antagonist) Compound_A->D2R ATP ATP ATP->AC

Caption: D2R antagonist signaling mechanism.

Conversely, when tested in antagonist mode, Compound A effectively blocked the agonist effect of Quinpirole with a mean IC50 of 195.0 nM. This confirms that Compound A acts as a D2R antagonist. The consistency between its binding affinity (Ki) and its functional antagonist potency (IC50) is a strong indicator of competitive antagonism at the orthosteric binding site.

Conclusion

This inter-laboratory comparison successfully establishes that This compound (Compound A) is a moderate-potency, competitive antagonist of the human Dopamine D2 receptor . The robust and highly reproducible data, generated through standardized and orthogonal assay platforms, provide a reliable foundation for further investigation. These findings position Compound A as a valid starting point for lead optimization campaigns aimed at developing novel D2R antagonists for therapeutic use.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride
Reactant of Route 2
Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。